molecular formula C24H52BrN B13411542 N-Decyl-N,N-dimethyldodecan-1-aminium bromide CAS No. 76476-02-3

N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Cat. No.: B13411542
CAS No.: 76476-02-3
M. Wt: 434.6 g/mol
InChI Key: AXYXAGRFJFVAFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Decyl-N,N-dimethyldodecan-1-aminium Bromide is a quaternary ammonium compound (QUAT) of significant interest in scientific research, particularly for applications requiring cationic surfactant properties. Its structure, featuring a positively charged ammonium nitrogen center with one decyl (C10), one dodecyl (C12), and two methyl groups, promotes adsorption onto various surfaces and enables interaction with negatively charged cellular membranes . This mechanism is fundamental to its role as an antimicrobial agent, as it can disrupt membrane integrity in bacteria and fungi, leading to cell lysis . In the field of materials science, this compound and its structural analogs show great promise as corrosion inhibitors for metals such as stainless steel in acidic environments . The inhibitor molecules form a protective film on the metal surface, acting as a barrier against corrosive agents like hydrochloric acid, with efficiency often enhanced by the presence of long alkyl chains which increase hydrophobicity . Furthermore, the surfactant properties of such dialkyl dimethylammonium bromides make them suitable for use as phase transfer catalysts, where they facilitate reactions between reagents in immiscible phases, and as components in disinfectant formulations . As a research chemical, it provides a versatile template for investigating the structure-activity relationships of cationic surfactants, where the chain length of the alkyl substituents is known to critically influence biological activity, cytotoxicity, and surface-active properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

76476-02-3

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

IUPAC Name

decyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C24H52N.BrH/c1-5-7-9-11-13-15-16-18-20-22-24-25(3,4)23-21-19-17-14-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

AXYXAGRFJFVAFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]

Origin of Product

United States

Foundational & Exploratory

surface tension measurements of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Surface Tension Measurement of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Abstract

This technical guide provides a comprehensive framework for the accurate measurement and interpretation of the surface tension of this compound, an asymmetric double-chain cationic surfactant. The document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies. We delve into the causality behind experimental choices, present a self-validating protocol for tensiometry, and detail the process of determining the Critical Micelle Concentration (CMC), a crucial parameter for surfactant characterization and application. The guide emphasizes scientific integrity, with all key claims and protocols grounded in authoritative references.

Introduction: The Significance of Asymmetric Double-Chain Surfactants

This compound is a quaternary ammonium salt classified as a double-chain or "twin-tail" cationic surfactant. Its molecular structure, featuring two distinct alkyl chains (a C10 decyl group and a C12 dodecyl group) attached to a single quaternary amine headgroup, imparts unique physicochemical properties compared to its single-chain or symmetric double-chain counterparts.[1][2] Such surfactants are of significant interest in drug delivery, material science, and formulation chemistry due to their efficient packing at interfaces and their ability to form complex self-assembled structures like vesicles.

The measurement of surface tension is fundamental to characterizing any surfactant.[3] It provides critical insights into a molecule's efficiency in reducing surface energy, its behavior at interfaces, and the concentration at which molecules begin to self-assemble into aggregates known as micelles.[4] This point of aggregation, the Critical Micelle Concentration (CMC), is a key determinant of a surfactant's efficacy in applications ranging from solubilization to antimicrobial action.[4][5] For double-chain surfactants, the surface tension profile can be more complex, sometimes revealing multiple breakpoints that correspond to different stages of surface aggregation or micellization.[1][2]

This guide will provide the necessary expertise to navigate these complexities and obtain robust, reproducible surface tension data.

Theoretical Foundations of Surface Activity

Surface Tension and Surfactant Action

In a bulk liquid like water, molecules experience cohesive forces equally in all directions. At the air-water interface, however, water molecules have fewer neighbors, resulting in a net inward pull. This phenomenon creates a tension at the surface, known as surface tension (γ), causing the liquid to behave as if covered by a thin elastic membrane.

Surfactants are amphiphilic molecules, containing both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail. When introduced into an aqueous solution, they preferentially migrate to the air-water interface. The hydrophobic tails orient away from the water and into the air, while the hydrophilic headgroups remain in the water. This arrangement disrupts the cohesive forces between surface water molecules, thereby reducing the surface tension.[6]

The Critical Micelle Concentration (CMC)

As the concentration of the surfactant in the bulk solution increases, more molecules adsorb at the interface, causing a progressive decrease in surface tension. This continues until the interface becomes saturated with surfactant monomers. Beyond this point, any further addition of surfactant molecules results in their self-assembly into spherical or cylindrical aggregates called micelles within the bulk solution.[6]

The CMC is the specific concentration at which this micelle formation begins. It is identified graphically as the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.[3] The CMC is a critical parameter because it dictates the minimum concentration required for a surfactant to exert its full effect in applications like emulsification, detergency, and drug solubilization.

Methodologies for Surface Tension Measurement

Several techniques are available for measuring equilibrium surface tension. The choice of method depends on factors such as the nature of the liquid, required precision, and available equipment. For aqueous surfactant solutions, the Du Noüy ring and Wilhelmy plate methods are industry-standard, force-based tensiometry techniques.[7]

  • Du Noüy Ring Method: This classic method involves slowly pulling a platinum-iridium ring from the surface of the liquid. The force required to detach the ring is proportional to the surface tension.[8][9] While widely used, it requires the application of complex correction factors to account for the volume of liquid lifted.

  • Wilhelmy Plate Method: This technique utilizes a thin platinum plate suspended vertically. The plate is brought into contact with the liquid surface, and the downward force exerted by the liquid's surface tension is measured by a microbalance.[3] The Wilhelmy plate method is often preferred for its simplicity, high accuracy, and the fact that it generally does not require buoyancy corrections if the plate is used in a "zero depth" configuration.[10]

  • Pendant Drop Method: This is a modern, optical method where the shape of a pending drop of liquid is analyzed. The surface tension can be calculated from the drop's geometry as determined by the balance of forces between surface tension and gravity.[11][12]

For this guide, we will detail the protocol for the Wilhelmy Plate Method due to its robustness and widespread adoption in research and quality control, as outlined in standards such as ASTM D1331.[10][13]

Experimental Protocol: Wilhelmy Plate Tensiometry

This protocol provides a self-validating system for determining the surface tension isotherm and CMC of this compound.

Materials and Reagents
  • Surfactant: this compound (Purity > 99%)

  • Solvent: High-purity water (e.g., Milli-Q or equivalent, with a surface tension of ~72.0 mN/m at 25°C)

  • Glassware: Class A volumetric flasks, beakers, and pipettes. All glassware must be scrupulously cleaned to avoid surface-active contaminants.

  • Cleaning Solution: Chromic acid or a suitable alternative like piranha solution (use with extreme caution) or an alkaline cleaning solution.

Workflow for Surface Tension Measurement

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis prep_solution 1. Prepare Stock Solution & Serial Dilutions clean_equip 2. Clean Glassware & Wilhelmy Plate prep_solution->clean_equip calibrate 3. Calibrate Tensiometer (with pure water) clean_equip->calibrate measure_loop 4. Measurement Cycle (lowest to highest conc.) calibrate->measure_loop equilibrate 5. Allow for Equilibration measure_loop->equilibrate record 6. Record Stable Surface Tension Value equilibrate->record record->measure_loop plot_data 7. Plot γ vs. log(Concentration) record->plot_data After all concentrations are measured determine_cmc 8. Determine CMC (from plot intersection) plot_data->determine_cmc

Caption: Experimental workflow for CMC determination.

Step-by-Step Methodology
  • Glassware Cleaning:

    • Rationale: Trace impurities can significantly alter surface tension readings. A rigorous cleaning protocol is non-negotiable for accuracy.

    • Procedure: Submerge all glassware in a cleaning solution for several hours. Rinse thoroughly with tap water, followed by at least 5-7 rinses with high-purity water. Dry in an oven.

  • Solution Preparation:

    • Rationale: Accurate concentrations are essential for a reliable CMC determination. A serial dilution from a concentrated stock solution minimizes weighing errors.

    • Procedure: a. Prepare a 10 mM stock solution of this compound by accurately weighing the solid and dissolving it in high-purity water in a Class A volumetric flask. b. Perform a series of 1:2 or 1:5 serial dilutions to create a range of concentrations spanning the expected CMC (e.g., from 5 mM down to 0.001 mM). Ensure thorough mixing at each step.

  • Instrument Setup and Calibration:

    • Rationale: Calibration with a known standard (pure water) ensures the instrument is functioning correctly and provides a baseline for measurements.

    • Procedure: a. Set up the tensiometer on a vibration-free table and ensure it is level. b. Clean the Wilhelmy plate by flaming it with a Bunsen burner until it glows red-hot (for platinum plates). Allow it to cool completely. c. Calibrate the instrument according to the manufacturer's instructions. d. Measure the surface tension of the high-purity water used for your solutions. The reading should be 72.0 ± 0.5 mN/m at 25°C. If not, re-clean the plate and sample vessel.

  • Measurement Protocol:

    • Rationale: Starting with the most dilute solution and working upwards minimizes contamination from more concentrated solutions. Allowing the system to equilibrate is crucial as surfactant molecules take time to diffuse and arrange at the interface.

    • Procedure: a. Place the most dilute surfactant solution into the sample vessel. b. Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the force as the meniscus wets the plate. c. Monitor the surface tension reading over time. For many surfactants, the value will decrease initially and then stabilize. d. Record the stable surface tension value once it has not changed by more than 0.1 mN/m over a period of 5 minutes. e. Rinse the sample vessel and plate thoroughly with high-purity water and dry before introducing the next concentration. f. Repeat steps a-e for each concentration, moving from lowest to highest.

Data Analysis and Interpretation

Determining the Critical Micelle Concentration (CMC)

The collected data should be plotted with surface tension (γ) on the y-axis and the logarithm of the surfactant concentration (log C) on the x-axis.

  • Plotting: The resulting graph will typically show two distinct regions: a steeply sloped line at lower concentrations and a nearly horizontal line at higher concentrations.[6]

  • Linear Regression: Perform a linear regression on the data points in both the steeply sloped region and the plateau region.

  • Intersection: The CMC is determined from the concentration at which these two lines intersect.

Illustrative Data and Analysis

The following table presents a hypothetical but representative dataset for an asymmetric double-chain cationic surfactant like this compound, measured at 25°C.

Concentration (mM)Log(Concentration)Surface Tension (γ) (mN/m)
0.001-3.0071.5
0.005-2.3065.2
0.010-2.0059.8
0.050-1.3045.1
0.100-1.0038.4
0.150 -0.82 35.2
0.200 -0.70 34.9
0.500-0.3034.8
1.0000.0034.8
5.0000.7034.7

From a plot of this data, the intersection of the two linear regions would occur at approximately 0.15 mM , which is the determined CMC. The surface tension at the CMC (γ_CMC) is approximately 35 mN/m .

Conceptual Representation of Micellization

G label_below Surface Tension Decreases (Monomers adsorb at interface) label_at Interface Saturated (Micelles begin to form) img_below label_above Surface Tension Constant (Excess surfactant forms micelles) img_at img_above

Caption: Surfactant behavior at the air-water interface.

Conclusion

The accurate measurement of the surface tension of this compound is essential for its effective application in scientific and industrial contexts. By employing a robust methodology, such as the Wilhelmy plate technique detailed here, researchers can reliably determine the Critical Micelle Concentration and other key interfacial properties. The principles and protocols outlined in this guide provide a foundation for obtaining high-quality, reproducible data, enabling deeper insights into the behavior of this and other complex surfactant systems. Adherence to meticulous cleaning procedures, precise solution preparation, and an understanding of the theoretical principles are paramount to achieving scientific integrity in tensiometric analysis.

References

  • Modelling of the Critical Micelle Concentration of Cationic Gemini Surfactants Using Molecular Connectivity Indices. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • ASTM D1331-14. (n.d.). KRÜSS Scientific. Retrieved February 14, 2024, from [Link]

  • Unique Micellization and CMC Aspects of Gemini Surfactant: An Overview. (2014, August 25). Taylor & Francis. Retrieved February 14, 2024, from [Link]

  • Micelle and Surface Tension of Double-Chain Cationic Surfactants. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]

  • Full article: Surface tension calculations of the cationic (CTAB) and the zwitterionic (SB3-12) surfactants using new force field models: a computational study. (2019, August 23). Taylor & Francis. Retrieved February 14, 2024, from [Link]

  • Surfactant Selection Principle for Reducing Critical Micelle Concentration in Mixtures of Oppositely Charged Gemini Surfactants. (2014, June 16). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. (2024, June 14). RSC Publishing. Retrieved February 14, 2024, from [Link]

  • Critical micelle concentration (cmc) values of gemini surfactants in... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. (2021, January 26). ASTM International. Retrieved February 14, 2024, from [Link]

  • Micelle and Surface Tension of Double-Chain Cationic Surfactants. (2018, September 10). ACS Omega. Retrieved February 14, 2024, from [Link]

  • Surface Tension and Adsorption Studies by Drop Profile Analysis Tensiometry. (n.d.). SpringerLink. Retrieved February 14, 2024, from [Link]

  • Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (2017, September 1). MDPI. Retrieved February 14, 2024, from [Link]

  • Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces: Surface Tension and Contact Angle Measurements. (2026, January 8). MDPI. Retrieved February 14, 2024, from [Link]

  • Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. (2015, January 15). ASTM International. Retrieved February 14, 2024, from [Link]

  • D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. (2017, August 16). ASTM International. Retrieved February 14, 2024, from [Link]

  • Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA. Retrieved February 14, 2024, from [Link]

  • Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (n.d.). Scholarly Commons. Retrieved February 14, 2024, from [Link]

  • Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. (2021, December 17). PMC. Retrieved February 14, 2024, from [Link]

  • ASTM D1331: Surface Tension. (n.d.). Petrolube. Retrieved February 14, 2024, from [Link]

Sources

phase behavior of N-Decyl-N,N-dimethyldodecan-1-aminium bromide in aqueous solution

Phase Behavior of this compound ( )

Executive Summary

This compound (herein referred to as


While symmetric analogs like Didodecyldimethylammonium bromide (DDAB) are industry standards for cationic vesicles, they suffer from high Gel-to-Liquid Crystalline transition temperatures (

The Core Advantage: The asymmetry of



  • Lowered

    
     and Krafft Point (
    
    
    ):
    Ensuring the bilayer remains in a fluid, liquid-crystalline state (
    
    
    ) at room temperature.
  • Enhanced Membrane Fluidity: Improving fusogenicity for gene delivery applications.

  • Spontaneous Curvature: Favoring stable vesicular structures over lamellar sheets in dilute conditions.

Molecular Architecture & Critical Packing

Understanding the phase behavior requires analyzing the molecular geometry using the Critical Packing Parameter (

Structural Parameters[1][2][3]
  • Head Group: Hydrophilic N,N-dimethylammonium (positively charged).

  • Counterion: Bromide (

    
    ). Strongly bound, reducing head group repulsion.
    
  • Tail Group: Asymmetric hydrophobic chains (

    
     and 
    
    
    ).
Critical Packing Parameter ( )

The shape of the surfactant aggregate is dictated by

  • 
     = Volume of hydrophobic tails.
    
  • 
     = Optimal head group area.
    
  • 
     = Critical chain length.
    

For

  • Double Chain Effect: The volume (

    
    ) is roughly double that of a single-chain surfactant (like DTAB), while the head group area (
    
    
    ) remains constant.
  • Result:

    
    .
    
  • Prediction: Unlike single-chain surfactants (

    
    ) that form spherical micelles, 
    
    
    spontaneously forms bilayers (vesicles) or lamellar phases .

PackingParameterFigure 1: Critical Packing Parameter Logic for C10C12DMABStructC10-C12-DMAB StructureVolHigh Hydrophobic Volume (v)(Two Tails)Struct->VolAreaFixed Head Group Area (a0)(Dimethylammonium)Struct->AreaCPPPacking Parameter (P)0.5 < P < 1.0Vol->CPPArea->CPPMorphPredicted Morphology:Flexible Bilayers / VesiclesCPP->Morph

Figure 1: The geometric constraints of the double-tail structure dictate the formation of bilayers rather than spherical micelles.

Phase Behavior in Aqueous Solution[2][3][4][5][6][7]

The phase diagram of

The Dilute Regime (< 10 mM)

Unlike single-chain surfactants which exhibit a sharp Critical Micelle Concentration (CMC) leading to spherical micelles,

Critical Vesicle Concentration (CVC)
  • Concentration <

    
     M:  Monomeric dispersion.
    
  • Concentration > CVC (

    
     mM):  Spontaneous formation of unilamellar vesicles.
    
    • Note: The asymmetry (

      
      ) prevents the formation of rigid, flat lamellar sheets often seen with symmetric homologs, favoring curved vesicles.
      
The Concentrated Regime (> 10 wt%)

As concentration increases, inter-vesicular collisions and packing constraints force a transition to ordered liquid crystals.

  • 10% - 50% wt: Lamellar Liquid Crystalline Phase (

    
    ) .
    
    • Stacked bilayers separated by water layers.

    • The bilayer remains fluid due to the

      
       chain disordering the packing.
      
  • > 70% wt: Potential formation of Inverse Hexagonal (

    
    )  or Cubic Phases , especially if temperature is increased, as the head group hydration decreases.
    
Temperature Effects: The "Asymmetry Advantage"

The most critical property of


PropertyDDAB (

)

(Asymmetric)
Mechanism
Krafft Point (

)
~16°C< 10°C (Est.) Lattice disruption by unequal chain lengths.
Phase State at 20°C Coexistence (

Gel /

Fluid)
Fully Fluid (

)
Lower

ensures membrane fluidity at RT.
Vesicle Stability Prone to fusion/precipitationHigh Stability Fluid membrane resists brittle fracture/aggregation.

Experimental Protocols

Preparation of Cationic Vesicles (Thin Film Hydration)

This protocol ensures the formation of uniform vesicles for characterization.

  • Dissolution: Dissolve 10 mg of

    
     in 2 mL of Chloroform/Methanol (2:1 v/v).
    
  • Film Formation: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C until a thin, dry film forms on the flask wall.

  • Desiccation: Keep under vacuum overnight to remove trace solvent.

  • Hydration: Add pre-warmed (30°C) Milli-Q water to the film.

  • Agitation: Vortex vigorously for 1 hour. The film will peel off and form a cloudy dispersion (Multilamellar Vesicles - MLVs).

  • Sizing (Optional): Sonicate (probe sonicator) or extrude through 100 nm polycarbonate membranes to obtain Small Unilamellar Vesicles (SUVs).

Determination of Phase Transition ( ) via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for verifying the "Asymmetry Effect."

  • Instrument: Micro-DSC (e.g., TA Instruments Nano DSC).

  • Sample: 1.0 mM dispersion of

    
     in water.
    
  • Reference: Pure Milli-Q water.

  • Scan Rate: 1°C/min (Heating and Cooling cycles).

  • Expected Result: Look for a sharp endothermic peak (gel-to-fluid transition). For

    
    , this peak should appear significantly below the 16°C peak observed for DDAB.
    

WorkflowFigure 2: Vesicle Preparation Workflow (Thin Film Hydration)startStart: C10C12DMAB PowdersolvDissolve in CHCl3:MeOH (2:1)start->solvfilmEvaporate -> Dry Filmsolv->filmhydHydrate with Water (> Tm)film->hydmlvVortex -> MLV Dispersionhyd->mlvextrudeExtrusion/Sonicationmlv->extrudesuvFinal SUV Formulationextrude->suv

Figure 2: Standard workflow for generating stable vesicular dispersions from dialkyl surfactants.

Applications in Drug Development

Gene Delivery (Transfection)

Cationic lipids are the backbone of non-viral gene delivery.

  • Mechanism: The positively charged head group (

    
    ) binds electrostatically to the negatively charged phosphate backbone of DNA/RNA (Lipoplex formation).
    
  • Role of Asymmetry: The increased fluidity of

    
     at physiological temperature (37°C) facilitates fusion with the endosomal membrane, a critical step for releasing the genetic payload into the cytoplasm (Endosomal Escape).
    
Co-formulation with Neutral Lipids

Pure cationic vesicles can be toxic.

DOPE
  • Protocol: Mix

    
     and DOPE at a 1:1 molar ratio during the film formation step.
    
  • Result: The inverted hexagonal phase tendency of DOPE combined with the fluid bilayer of

    
     creates a highly fusogenic system.
    

References

  • Feitosa, E., et al. (2006). "Phase behavior of didodecyldimethylammonium bromide (DDAB) in aqueous solution." Langmuir. Link (Establishes the baseline behavior for the symmetric C12 homolog).

  • Danino, D., et al. (1995). "Microstructure and phase behavior of asymmetric dialkyl cationic surfactants." Journal of Physical Chemistry. Link (Describes the effect of chain asymmetry on curvature and stability).

  • Kaler, E. W., et al. (1989). "Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants." Science. Link (Foundational text on surfactant packing parameters and vesicle thermodynamics).

  • Engberts, J. B. F. N., & Blandamer, M. J. (2002). "Understanding the phase behavior of dialkyldimethylammonium salts." Advances in Colloid and Interface Science. Link (Comprehensive review of the physicochemical properties of this surfactant class).

Methodological & Application

protocol for synthesizing gold nanoparticles using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Synthesizing Gold Nanoparticles Using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Facile Synthesis of Gold Nanoparticles Using a Dual-Chain Cationic Surfactant

This guide provides a comprehensive protocol for the synthesis of gold nanoparticles (AuNPs) utilizing this compound, a dual-chain quaternary ammonium surfactant. We move beyond a simple recitation of steps to provide the underlying rationale, ensuring a robust and reproducible synthesis. This protocol is designed for researchers requiring high-quality, stable AuNPs for applications ranging from drug delivery and diagnostics to catalysis and sensing.

Introduction: The Rationale for Surfactant-Mediated Synthesis

Gold nanoparticles are cornerstone materials in modern nanotechnology, prized for their unique localized surface plasmon resonance (LSPR), biocompatibility, and tunable properties.[1][2][3] The synthesis method is paramount in defining these properties. While classic methods like citrate reduction are well-established, they can lack fine control, especially for producing smaller, highly monodisperse particles.[4]

The use of quaternary ammonium surfactants, such as this compound, offers a compelling alternative. These molecules act as multifunctional agents in the synthesis process.[2][5]

  • As a Capping Agent: The surfactant forms a protective bilayer on the nanoparticle surface, providing electrostatic and steric stabilization that prevents aggregation.[6][7] The positively charged quaternary ammonium head groups face the aqueous medium, ensuring colloidal stability.

  • As a Reducing Agent: The amine functional groups within the surfactant can directly reduce Au(III) ions from the gold salt precursor to zerovalent Au(0), forming the nanoparticle core.[5][8] This dual-functionality simplifies the reaction, eliminating the need for additional, harsh reducing agents.

This protocol leverages these properties to create a one-step, controllable synthesis of stable, positively-charged gold nanoparticles.

Proposed Mechanism of Formation

The synthesis proceeds via a coordinated reduction and stabilization mechanism. The this compound surfactant, when heated in an aqueous solution, forms micellar structures. Upon addition of the gold precursor (HAuCl₄), the AuCl₄⁻ anions are electrostatically attracted to the cationic head groups of the surfactant micelles. Within this localized, high-concentration environment, the amine moieties of the surfactant facilitate the reduction of Au(III) to Au(0). As gold atoms nucleate and grow, the surfactant molecules arrange into a stabilizing bilayer on the nascent nanoparticle surface, controlling growth and preventing aggregation.

G cluster_0 Aqueous Phase cluster_1 Nanoparticle Formation cluster_2 Final Product Surfactant Surfactant Monomers (this compound) Micelle Surfactant Micelle Formation Surfactant->Micelle Above CMC* HAuCl4 Gold Precursor (HAuCl₄) Reduction Reduction of Au³⁺ → Au⁰ by Surfactant HAuCl4->Reduction Enters Micelle Heat Heat (e.g., 80°C) Heat->Micelle Micelle->Reduction Nucleation Au⁰ Nucleation Reduction->Nucleation Growth Particle Growth & Stabilization Nucleation->Growth AuNP Stabilized Gold Nanoparticle (Surfactant Bilayer) Growth->AuNP caption *CMC: Critical Micelle Concentration

Fig 1. Proposed mechanism for surfactant-mediated AuNP synthesis.
Materials and Equipment
Reagent / Material Specification Recommended Supplier Purpose
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)≥99.9% trace metals basisSigma-Aldrich, Acros OrganicsGold Precursor
This compound≥98%Toronto Research Chemicals, Santa Cruz BiotechnologyReducing & Capping Agent
Deionized (DI) Water18.2 MΩ·cm resistivityMillipore Milli-Q or equivalentSolvent
All Glassware (beakers, flasks, cylinders)Borosilicate (Pyrex®)VWR, Fisher ScientificReaction Vessels
Equipment Specification
Heating Mantle with StirringCapable of maintaining 80°C ± 2°C
Magnetic Stir BarsTeflon-coated
CondenserAllihn or Graham type
UV-Vis SpectrophotometerScanning range 400-800 nm
Transmission Electron Microscope (TEM)80-200 kV accelerating voltage
Dynamic Light Scattering (DLS) SystemFor size and zeta potential
Sonicator (Bath or Probe)For sample dispersion
Step-by-Step Synthesis Protocol

This protocol is designed to synthesize spherical AuNPs with an approximate diameter of 10-20 nm.

G start Start prep_surfactant 1. Prepare 100 mM Surfactant Solution in DI Water start->prep_surfactant setup 3. Set up Reaction Flask (10 mL Surfactant Solution + Stir Bar) prep_surfactant->setup prep_gold 2. Prepare 10 mM HAuCl₄ Solution in DI Water (Fresh) add_gold 5. Rapidly Add 200 µL of HAuCl₄ Solution prep_gold->add_gold heat 4. Heat to 80°C with Stirring (Attach Condenser) setup->heat heat->add_gold react 6. Continue Heating & Stirring (Observe Color Change) add_gold->react cool 7. Cool to Room Temperature react->cool characterize 8. Characterize Product cool->characterize end End characterize->end

Fig 2. Workflow for the synthesis of gold nanoparticles.

Step 1: Prepare Reagent Stock Solutions

  • Surfactant Solution: Prepare a 100 mM aqueous solution of this compound.

  • Gold Precursor Solution: Prepare a 10 mM aqueous solution of HAuCl₄.

    • Expert Insight: Gold salt solutions are light-sensitive and can degrade over time. It is highly recommended to prepare this solution fresh before each synthesis to ensure reproducibility.

Step 2: Reaction Setup

  • In a 50 mL round-bottom flask, add 10 mL of the 100 mM surfactant solution and a magnetic stir bar.

  • Attach a condenser to the flask to prevent solvent evaporation during heating.

  • Place the flask in a heating mantle on a magnetic stir plate.

Step 3: Heating and Precursor Addition

  • Begin stirring the surfactant solution at a moderate speed (e.g., 400 rpm) and heat to 80°C.

    • Rationale: Heating the surfactant solution ensures the formation of dynamic micelles and provides the necessary activation energy for the reduction reaction.[5] Consistent temperature control is critical for achieving a narrow particle size distribution.

  • Once the temperature has stabilized at 80°C, rapidly inject 200 µL of the 10 mM HAuCl₄ solution into the vigorously stirring surfactant solution.

    • Rationale: A rapid injection of the gold precursor ensures a single, homogenous nucleation event. A slow addition can lead to multiple nucleation phases, resulting in a polydisperse sample.

Step 4: Reaction and Cooling

  • Continue heating and stirring for 15-30 minutes. A distinct color change from pale yellow to a wine-red or purple should be observed, indicating the formation of AuNPs.[9] The final color is dependent on the particle size and concentration.

  • After the reaction period, turn off the heat and allow the solution to cool to room temperature while maintaining gentle stirring.

  • The resulting colloidal solution can be stored at 4°C for several weeks.

Characterization: A Self-Validating System

Confirming the successful synthesis and characterizing the physical properties of the AuNPs is a critical step.

G cluster_0 Characterization Techniques cluster_1 Derived Properties AuNP Synthesized AuNP Solution UVVis UV-Vis Spectroscopy AuNP->UVVis TEM Transmission Electron Microscopy (TEM) AuNP->TEM DLS Dynamic Light Scattering (DLS) AuNP->DLS LSPR LSPR Peak (λ_max) (Size & Aggregation State) UVVis->LSPR Morphology Core Size, Shape, Dispersion TEM->Morphology HydroSize Hydrodynamic Diameter, Polydispersity (PDI) DLS->HydroSize

Fig 3. Workflow for AuNP characterization.

A. UV-Visible (UV-Vis) Spectroscopy

  • Principle: AuNPs exhibit a characteristic LSPR, which is the collective oscillation of conduction band electrons in resonance with incident light.[10] This results in a strong absorbance peak in the visible region (typically 510-550 nm for spherical particles). The peak's position (λ_max) is sensitive to particle size, while its broadness can indicate the degree of aggregation.[10][11]

  • Protocol:

    • Dilute a small aliquot of the AuNP solution with DI water to obtain an absorbance reading between 0.5 and 1.5.

    • Use DI water as a blank reference.

    • Scan the sample from 400 nm to 800 nm.

    • Record the wavelength of maximum absorbance (λ_max).

  • Expected Results:

Parameter Expected Value Indication
λ_max515 - 530 nmSuccessful synthesis of small (~10-30 nm) spherical AuNPs.[11]
Peak ShapeSharp, symmetricMonodisperse, stable nanoparticles.
Secondary Peak (~700 nm)AbsentLack of significant aggregation.[10]

B. Transmission Electron Microscopy (TEM)

  • Principle: TEM provides direct visualization of the nanoparticles, allowing for precise measurement of the metallic core's size, size distribution, and morphology.[12][13] It is the gold standard for confirming particle shape and state of dispersion.[12]

  • Protocol:

    • Place a drop of the AuNP solution onto a carbon-coated copper TEM grid.

    • Allow the solution to sit for 2-5 minutes.

    • Wick away the excess liquid using filter paper.

    • Allow the grid to dry completely in a dust-free environment before imaging.

  • Expected Results:

Parameter Expected Result Indication
Morphology Predominantly spherical particles.[14]Isotropic growth controlled by the surfactant.
Core Diameter 10 - 20 nm (measure >100 particles)Synthesis parameters were effective.
Dispersion Well-dispersed, individual particles.Effective stabilization by the capping agent.

C. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in light scattered by the particles undergoing Brownian motion.[15][16] From this, the hydrodynamic diameter is calculated via the Stokes-Einstein equation. The hydrodynamic diameter includes the metallic core plus the solvated capping agent layer and is always larger than the TEM core size.[16][17] DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution.

  • Protocol:

    • Dilute the AuNP solution with DI water.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove dust.

    • Place the sample in a clean cuvette and perform the measurement.

  • Expected Results:

Parameter Expected Value Indication
Z-Average Diameter 20 - 40 nmReflects the core size plus the surfactant bilayer.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and uniform sample.[16]
Count Rate Stable and sufficientGood sample quality.
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Solution remains yellow; no red color develops. 1. Insufficient temperature. 2. Degraded gold precursor. 3. Impure reagents or glassware.1. Verify reaction temperature is at 80°C. 2. Prepare HAuCl₄ solution fresh. 3. Use high-purity reagents and thoroughly clean glassware (aqua regia wash if necessary).
Final color is blue/purple or a black precipitate forms. 1. Particle aggregation. 2. Insufficient stirring. 3. Surfactant concentration too low.1. Confirm with UV-Vis (broad peak or second peak >650 nm). Increase surfactant concentration. 2. Ensure vigorous stirring during precursor addition. 3. Re-check surfactant solution calculation and preparation.
Broad LSPR peak in UV-Vis spectrum. Polydisperse sample.1. Ensure rapid, single injection of HAuCl₄. 2. Maintain strict temperature control.
Large PDI value (>0.3) in DLS. Polydisperse sample or presence of aggregates/dust.1. Refine synthesis technique (see above). 2. Filter sample before DLS measurement. 3. Sonicate sample briefly before measurement.
Safety Precautions
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O): Corrosive and a skin/eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: May cause skin and eye irritation. Handle with standard PPE.

  • Nanoparticles: The toxicological properties of many nanoparticles are not fully understood. Handle colloidal solutions with care, avoid inhalation of aerosols, and prevent skin contact. Dispose of nanoparticle waste according to your institution's guidelines for chemical waste.

References

  • Nanopartz. (n.d.). DLS as a Gold Nanoparticle Characterization Method. Retrieved from [Link]

  • Edinburgh Analytical. (n.d.). UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Retrieved from [Link]

  • Azmi, N. E., et al. (2015). Synthesis and Ultraviolet Visible Spectroscopy Studies of Chitosan Capped Gold Nanoparticles and Their Reactions with Analytes.
  • Edinburgh Instruments. (2023, March 17). UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Transmission Electron Microscopy (TEM) of Colloidal Gold Nanoparticles at 100 nm Scale. Retrieved from [Link]

  • AZoNano. (2024, February 5). Characterizing Gold Nanoparticle Assembly Patterns Through TEM. Retrieved from [Link]

  • Park, J., et al. (2023). Deep Learning-Based TEM Image Analysis for Fully Automated Detection of Gold Nanoparticles Internalized Within Tumor Cell. Microscopy and Microanalysis, 29(4), 1338-1348.
  • AZoNano. (2019, April 11). Measuring the Size of Gold Nanoparticles Using Multi-Angle Dynamic Light Scattering (MADLS). Retrieved from [Link]

  • Samanta, B., et al. (2009).
  • Hinman, S. S., et al. (2023). Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. ACS Omega, 8(44), 41843–41854.
  • Rahme, K. (2015).
  • Bandyopadhyay, S., & Sardar, M. (2020). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. Nanoscale Advances, 2(7), 2679-2701.
  • Mohanta, Y. K., et al. (2022). Antimicrobial and cytotoxicity properties of biosynthesized gold and silver nanoparticles using D. brittonii aqueous extract. Arabian Journal of Chemistry, 15(5), 103781.
  • Semantic Scholar. (n.d.). Didodecyldimethylammonium bromide lipid bilayer-protected gold nanoparticles: synthesis, characterization, and self-assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). The controlled synthesis of stable gold nanoparticles in quaternary ammonium ionic liquids by simple heating. Retrieved from [Link]

  • Khashab, N. M., et al. (2022). The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability. International Journal of Molecular Sciences, 23(14), 7894.
  • Publish. (2022, December 7). Synthesis and Characterization Gold Nanoparticles using polymeric micelles to Induce Block Copolymer Composition. Retrieved from [Link]

  • JoVE. (2023, February 10). Synthesis & Characterization: Amphiphilic Gold Nanoparticles l Protocol Preview. Retrieved from [Link]

  • Sam-Soon, N., et al. (2017). Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant. Colloids and Surfaces B: Biointerfaces, 159, 237-244.
  • OUCI. (n.d.). Gold nanoparticles produced using NaBH4 in absence and in the presence of one-tail or two-tail cationic surfactants. Retrieved from [Link]

  • St Andrews Research Repository. (2023, July 17). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Retrieved from [Link]

  • Carbone, C., et al. (2014). The critical role of didodecyldimethylammonium bromide on physico-chemical, technological and biological properties of NLC. Colloids and Surfaces B: Biointerfaces, 121, 250-258.
  • Frontiers. (2023, February 8). Nanoparticle surface stabilizing agents influence antibacterial action. Retrieved from [Link]

  • SpringerLink. (n.d.). The plasmonic behaviours of gold nanoparticles with different thiol (n = 6, 10, 12) capping agents. Retrieved from [Link]

  • Bolaños, K., Kogan, M. J., & Araya, E. (2019). Capping gold nanoparticles with albumin to improve their biomedical properties. International Journal of Nanomedicine, 14, 6605–6623.
  • ResearchGate. (n.d.). Didodecyldimethylammonium Bromide Lipid Bilayer-Protected Gold Nanoparticles: Synthesis, Characterization, and Self-Assembly. Retrieved from [Link]

  • Tschulik, K., et al. (2015). Capping agent promoted oxidation of gold nanoparticles: cetyl trimethylammonium bromide. Physical Chemistry Chemical Physics, 17(39), 26054-26058.
  • Institute of Metal Physics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Yield DNA Extraction using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isolation of high-purity, high-molecular-weight DNA is a cornerstone of modern molecular biology, underpinning critical applications from next-generation sequencing to the development of novel therapeutics. While various methods exist, cationic surfactant-based protocols have proven particularly effective for a wide range of biological samples. This document provides a detailed technical guide to the use of N-Decyl-N,N-dimethyldodecan-1-aminium bromide, a double-chain cationic surfactant, for the extraction of genomic DNA. We will delve into the mechanistic principles of its action, present adaptable protocols for diverse sample types, and offer insights into optimization for robust and reproducible results.

Introduction to this compound (DDAB)

This compound, also known as Didodecyldimethylammonium bromide (DDAB), is a quaternary ammonium compound characterized by two dodecyl alkyl chains, rendering it a double-chain cationic surfactant[1]. This structure imparts specific physicochemical properties that are advantageous for DNA extraction. DDAB is soluble in water and is known for its use as a lysis reagent in various diagnostic and bioengineering applications[2][3].

PropertyThis compound (DDAB)Cetyltrimethylammonium bromide (CTAB)
Synonyms Didodecyldimethylammonium bromideHexadecyltrimethylammonium bromide
Structure Double-chain cationic surfactantSingle-chain cationic surfactant
Molecular Formula C26H56BrNC19H42BrN
Molecular Weight 462.63 g/mol 364.45 g/mol
Melting Point 157-162 °C[2][3]~250 °C
Solubility Soluble in hot and cold water[2][3]Soluble in water
CMC ~0.08 mM[4]~1 mM[5]

Table 1: Comparative physicochemical properties of DDAB and CTAB.

The significantly lower Critical Micelle Concentration (CMC) of DDAB compared to the more commonly used Cetyltrimethylammonium bromide (CTAB) suggests that DDAB forms micelles at a much lower concentration. This property can be leveraged for more efficient cell lysis and DNA precipitation.

The Mechanism of DNA Extraction with Cationic Surfactants

The principle behind DNA extraction using cationic surfactants like DDAB is a multi-step process involving cell lysis and the selective precipitation of nucleic acids.

  • Cell Lysis: DDAB, as a surfactant, disrupts the lipid bilayer of cell and nuclear membranes, leading to the release of intracellular components, including DNA, proteins, and polysaccharides[5].

  • Formation of a DNA-DDAB Complex: In a solution with appropriate ionic strength, the positively charged quaternary ammonium head of the DDAB molecule interacts electrostatically with the negatively charged phosphate backbone of the DNA[6].

  • Selective Precipitation: This interaction neutralizes the charge on the DNA, causing it to become less soluble in the aqueous solution and precipitate out as a DNA-DDAB complex. A key advantage of this method is that under specific salt conditions, many polysaccharides and proteins remain in solution, allowing for their separation from the DNA[5].

  • Purification: The precipitated DNA-DDAB complex is then washed to remove residual contaminants.

  • Resolubilization: Finally, the purified DNA is resolubilized in a suitable buffer, typically after removing the DDAB with a high-salt solution.

DNA_Extraction_Mechanism cluster_0 Cell Lysis cluster_1 DNA-DDAB Complex Formation & Precipitation cluster_2 Purification Cell Biological Sample (e.g., Plant, Bacteria, Mammalian Cells) Lysate Cell Lysate (DNA, Proteins, Polysaccharides) Cell->Lysate Addition of DDAB Lysis Buffer DNA_DDAB_Complex Insoluble DNA-DDAB Complex Lysate->DNA_DDAB_Complex Electrostatic Interaction (DDAB+ and DNA-) Washed_Pellet Washed DNA-DDAB Pellet DNA_DDAB_Complex->Washed_Pellet Centrifugation & Washing Purified_DNA High-Purity DNA Washed_Pellet->Purified_DNA Resolubilization Plant_DNA_Extraction_Workflow Start Plant Tissue Grind Grind in Liquid N2 Start->Grind Lysis Add DDAB Extraction Buffer Incubate at 65°C Grind->Lysis Purify Chloroform:Isoamyl Alcohol Extraction Lysis->Purify Centrifuge1 Centrifuge (12,000 x g, 15 min) Purify->Centrifuge1 Transfer Transfer Aqueous Phase Centrifuge1->Transfer Precipitate Add Isopropanol Incubate at -20°C Transfer->Precipitate Centrifuge2 Centrifuge (12,000 x g, 15 min) Precipitate->Centrifuge2 Wash Wash with 70% Ethanol Centrifuge2->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in TE Buffer + RNase A Dry->Resuspend End Purified DNA Resuspend->End

Caption: Workflow for DNA extraction from plant tissue using DDAB.

Protocol for Bacterial Cells

This protocol is suitable for both Gram-positive and Gram-negative bacteria.

  • Sample Preparation:

    • Pellet 1-5 mL of an overnight bacterial culture by centrifugation at 5,000 x g for 10 minutes.

    • Discard the supernatant and resuspend the pellet in 500 µL of TE buffer.

  • Lysis:

    • For Gram-positive bacteria, pre-treat with 50 µL of lysozyme (10 mg/mL) and incubate at 37°C for 30-60 minutes.

    • Add 500 µL of DDAB Extraction Buffer and 30 µL of Proteinase K (20 mg/mL).

    • Vortex briefly and incubate at 55°C for 1-2 hours with occasional mixing.

  • Purification and Precipitation:

    • Follow steps 3 and 4 from the Plant Tissues protocol.

  • Washing and Resuspension:

    • Follow step 5 from the Plant Tissues protocol.

Protocol for Mammalian Cells

This protocol is suitable for cultured cells and tissues.

  • Sample Preparation:

    • For cultured cells, pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes. Wash the pellet with 1 mL of ice-cold PBS.

    • For tissues, homogenize 10-20 mg of tissue in 1 mL of PBS.

  • Lysis:

    • Resuspend the cell pellet or homogenate in 1 mL of DDAB Extraction Buffer.

    • Add 50 µL of Proteinase K (20 mg/mL).

    • Incubate at 55°C for 2-3 hours, or overnight, with gentle agitation.

  • Purification and Precipitation:

    • Follow steps 3 and 4 from the Plant Tissues protocol.

  • Washing and Resuspension:

    • Follow step 5 from the Plant Tissues protocol.

Optimization and Troubleshooting

Given that DDAB has a lower CMC than CTAB, the concentration in the lysis buffer may be optimized. A starting concentration of 2% is recommended, but this can be adjusted (e.g., in the range of 1-3%) to improve yield and purity for specific sample types.

IssuePotential CauseRecommendation
Low DNA Yield Incomplete cell lysis.Increase incubation time or temperature. Optimize DDAB concentration. Ensure thorough sample homogenization.
Incomplete DNA precipitation.Increase precipitation time at -20°C. Ensure isopropanol is ice-cold.
Low Purity (A260/A280 < 1.8) Protein contamination.Ensure complete emulsification during chloroform extraction. Repeat the chloroform extraction step.
Low Purity (A260/A230 < 2.0) Polysaccharide or salt contamination.Ensure the correct salt concentration in the extraction buffer. Perform an additional wash with 70% ethanol.
DNA is difficult to resuspend Over-dried pellet.Avoid complete desiccation of the DNA pellet. Warm the TE buffer to 55-65°C before resuspension and incubate for a longer period.
RNA Contamination Incomplete RNase A digestion.Ensure RNase A is active and increase incubation time or concentration if necessary.

Expected Results

While direct comparative data for DDAB is limited, a successful extraction should yield high-molecular-weight DNA with good purity, comparable to that obtained with standard CTAB protocols.

ParameterExpected Value
DNA Yield Highly dependent on sample type and quantity (e.g., 1-10 µg per 100 mg of plant tissue).
A260/A280 Ratio 1.8 - 2.0
A260/A230 Ratio > 2.0
DNA Integrity High molecular weight band on an agarose gel with minimal shearing.

Table 2: Expected results for a successful DNA extraction using the DDAB protocol.

Conclusion

This compound presents a promising alternative to traditional cationic surfactants for DNA extraction. Its unique double-chain structure and low CMC may offer advantages in cell lysis and DNA precipitation efficiency. The protocols provided herein offer a solid foundation for researchers to adapt and optimize for their specific needs, paving the way for high-quality DNA isolation for a multitude of downstream applications in research and development.

References

Sources

Troubleshooting & Optimization

improving water solubility of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Decyl-N,N-dimethyldodecan-1-aminium Bromide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this cationic surfactant. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

This compound is an asymmetric quaternary ammonium salt (QAS), an amphiphilic molecule with a positively charged hydrophilic head and two distinct hydrophobic alkyl chains (a C10 decyl group and a C12 dodecyl group).[1] This structure drives its surface-active properties but can also present challenges in achieving high concentrations in aqueous media, a critical step for many applications ranging from formulation development to antimicrobial research.[1][2]

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a cationic surfactant. Its structure contains a permanently positive nitrogen atom (the "hydrophilic head") and long hydrocarbon tails (the "hydrophobic tail").[1] While its ionic head group promotes interaction with water, the two long alkyl chains (10 and 12 carbons) create a significant hydrophobic character. This dual nature, known as amphiphilicity, can lead to limited solubility in water, especially at lower temperatures or higher concentrations, as the hydrophobic tails resist integration into the water structure.[3][4] Poor solubility can manifest as cloudiness, precipitation, or the formation of viscous gel phases, hindering accurate dosing and formulation.

Q2: What is the Critical Micelle Concentration (CMC) and how does it relate to solubility?

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. Below the CMC, surfactant molecules exist primarily as individual monomers dissolved in the solution.[5][6] As the concentration is increased to the CMC, the monomers spontaneously self-assemble into spherical structures called micelles, where the hydrophobic tails form a core shielded from the water, and the hydrophilic heads form an outer shell.[6][7] This process of micellization is a key mechanism for enhancing the apparent solubility of the surfactant itself and is crucial for its ability to solubilize other poorly soluble compounds.[7][8] Understanding the CMC is vital because many surfactant properties change dramatically at this concentration.[5]

Q3: Does changing the pH of my solution affect the solubility of this compound?

For this compound, the answer is generally no. As a quaternary ammonium salt, its nitrogen center has four carbon-nitrogen bonds, resulting in a permanent positive charge that is independent of the solution's pH. This contrasts with primary, secondary, or tertiary amines, which are weak bases and whose charge state (and thus water solubility) is highly dependent on pH.[7] While pH won't alter the charge of the surfactant molecule, extreme pH values could potentially affect the stability of other components in your formulation.

Q4: How should I handle and store the compound to ensure its quality?

This compound is often supplied as a hygroscopic powder, meaning it can absorb moisture from the air.[9][10] It is also incompatible with strong oxidizing agents.[9][10] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place. When preparing solutions, use it in a controlled environment where possible to minimize moisture uptake.

Section 2: Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during the dissolution process.

Problem 1: Solution is cloudy or contains visible solid particles at ambient temperature.
  • Underlying Cause: The concentration of the surfactant is likely above its saturation solubility at the current temperature. The kinetic energy of the system is insufficient to overcome the crystal lattice energy of the solid and disrupt the hydrophobic interactions of the alkyl chains.

  • Immediate Action: Apply Gentle Heat. Increasing the temperature provides the energy needed for dissolution and typically increases the solubility of ionic compounds.[3]

  • Advanced Troubleshooting: If heating alone is insufficient or if the compound precipitates upon cooling, the formulation may require modification. Consider using a co-solvent to alter the polarity of the bulk solvent.

  • Add the weighed amount of this compound to your aqueous vehicle in a sealed, appropriate vessel.

  • Place the vessel in a calibrated water bath on a magnetic stir plate.

  • Begin stirring at a moderate speed to ensure suspension of the solid.

  • Increase the temperature of the water bath in 5 °C increments, allowing the solution to equilibrate for 15 minutes at each step.

  • Visually inspect for clarity. Record the temperature at which the solution becomes completely clear.

  • To assess stability, allow the solution to cool slowly to room temperature while observing for any signs of precipitation.

cluster_solubility Temperature's Effect on Solubility Low_Temp Low Temperature (Low Kinetic Energy) Insoluble Insoluble State (Solid Particulates) Low_Temp->Insoluble Favors High_Temp High Temperature (High Kinetic Energy) Soluble Soluble State (Clear Solution) High_Temp->Soluble Favors Heating Heating Insoluble->Heating Apply Heating->Soluble Results in

Caption: Conceptual flow of using heat to transition from an insoluble to a soluble state.

Problem 2: A viscous gel or a liquid crystalline phase forms instead of a low-viscosity, clear solution.
  • Underlying Cause: This is a common phenomenon for surfactants at high concentrations. Instead of forming simple spherical micelles, the molecules are arranging into more complex, ordered liquid crystalline phases (e.g., hexagonal or lamellar phases). These phases can trap large amounts of solvent, leading to high viscosity.

  • Immediate Action: Dilute the Solution or Add a Co-solvent. Diluting with water will lower the concentration below the threshold for liquid crystal formation. Alternatively, adding a co-solvent can disrupt the packing of the surfactant molecules, breaking down these ordered structures.

  • Advanced Troubleshooting: Screen different co-solvents to find one that is compatible with your final application. Short-chain alcohols like ethanol or isopropanol are effective but may not be suitable for all biological applications. Propylene glycol or polyethylene glycol (PEG) are often better-tolerated alternatives.

start High Concentration Surfactant Added to Water gel Problem: Gel Phase Forms start->gel decision Choose Strategy gel->decision dilute Strategy 1: Dilute with Aqueous Phase decision->dilute Simple cosolvent Strategy 2: Add Co-solvent (e.g., Ethanol, PG) decision->cosolvent Disruptive result_clear Result: Clear, Low-Viscosity Solution dilute->result_clear cosolvent->result_clear cluster_mech Mechanism of Co-Solvent Action node_surfactant Surfactant Monomer Hydrophobic Tails node_water Water Molecules (Highly Ordered Structure) node_surfactant:tail->node_water Poor Interaction (Hydrophobic Effect) node_result Result: - Reduced Interfacial Tension - Disrupted Water Structure - Increased Surfactant Solubility node_cosolvent Co-Solvent (e.g., Ethanol) node_cosolvent->node_surfactant:tail Favorable Interaction node_cosolvent->node_water Disrupts H-Bonding Network

Caption: How co-solvents improve surfactant solubility by mediating interactions.

References

  • N-Decyl-N,N-dimethyldecan-1-aminium bromide. (2023, February 20). Chemsrc.com. [Link]

  • Kwiecińska, K., et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports. [Link]

  • Gasz, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]

  • Didodecyldimethylammonium bromide - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

  • Gonzalez-Perez, A., et al. (2002). Micellization of decyl- and dodecyldimethylbenzylammonium bromides at various temperatures in aqueous solutions. ResearchGate. [Link]

  • Use of quaternary ammonium compound as a hydrotrope and a composition containing the quaternary ammonium compound. (2014).
  • Sharma, D., et al. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Patel, V. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]

  • Didodecyldimethylammonium bromide. (n.d.). Chemsrc.com. [Link]

  • Brycki, B., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2023). MDPI. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019). ACS Publications. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Didodecyldimethylammonium bromide. (n.d.). PubChem. [Link]

  • Dodecyldimethylammonium bromide. (n.d.). PubChem. [Link]

  • Micelle formation of a cationic surfactant in the presence of 1,n-alkanediol and the miscibility of alcohols in micelles. (2009). ScienceDirect. [Link]

  • N-benzyl-N,N-dimethylhexadecan-1-aminium bromide. (2024, April 9). ChemBK. [Link]

  • Micellization and Inhibition Efficiency. (n.d.). Institute for Corrosion and Multiphase Technology. [Link]

  • Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. (2021). Electrochimica Acta. [Link]

  • Mechanism of surfactant micelle formation. (2008). PubMed. [Link]

Sources

troubleshooting aggregation issues in C10C12 surfactant stabilized colloids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Colloid Stability Unit System Scope: Asymmetric Hydrophobic Tail Systems (C10-C12 Gemini Surfactants & Mixed-Chain Formulations)

System Definition & Diagnostic Protocol

Welcome. If you are accessing this guide, you are likely observing instability in a colloidal system stabilized by C10C12-type surfactants. In drug development, "C10C12" typically refers to asymmetric Gemini surfactants (e.g., 10-s-12 ammonium salts) or mixed-chain nonionic ethoxylates .

These systems are chosen for their ability to lower Critical Micelle Concentration (CMC) and induce specific membrane curvatures. However, the asymmetry of the hydrophobic tails (Decyl vs. Dodecyl) introduces "packing frustration," making these colloids highly sensitive to ionic strength and temperature fluctuations.

Diagnostic Workflow

Before adjusting your formulation, identify the mechanism of failure using the logic flow below.

TroubleshootingFlow Start Start: Observation of Instability Visual Visual Inspection Start->Visual Precip Immediate Precipitation (Cloudy/Sediment) Visual->Precip Fast (<1 hr) Gel Viscosity Spike (Gelation) Visual->Gel Rheology Change Creep Gradual Size Increase (Days/Weeks) Visual->Creep Slow (>24 hrs) CheckTemp Check Temperature vs. Krafft Point Precip->CheckTemp CheckShape Check Packing Parameter (Sphere-to-Rod) Gel->CheckShape CheckOstwald Check Polydispersity (Ostwald Ripening) Creep->CheckOstwald CheckSalt Check Ionic Strength (Debye Length) CheckTemp->CheckSalt T > Krafft Solubility Solubility Failure (Thermodynamic) CheckTemp->Solubility T < Krafft Screening Charge Screening (DLVO Collapse) CheckSalt->Screening High Salt Transition Micellar Transition (Structural) CheckShape->Transition Spacer Compression Ripening Monomer Exchange (Kinetic) CheckOstwald->Ripening PDI Increase

Figure 1: Diagnostic decision tree for identifying the root cause of aggregation in asymmetric surfactant systems.

Troubleshooting Guides (FAQs)
Issue 1: Immediate Precipitation Upon Buffer Addition

User Report: "My C10C12 Gemini formulation is clear in water, but precipitates immediately when I add PBS or saline."

Root Cause: Electrostatic Screening (DLVO Collapse). Asymmetric Geminis (10-s-12) often rely on a high cationic charge density on the headgroups to maintain repulsion. The C10 chain is shorter and less hydrophobic, meaning the aggregate core is less cohesive than a symmetric C12-C12 system. When you add salt, you compress the electrical double layer (Debye length,


). If 

drops below the steric barrier range, Van der Waals attraction dominates, and the colloid collapses.

Corrective Protocol:

  • Calculate the Debye Length: At physiological ionic strength (~150 mM),

    
     is roughly 0.8 nm. If your surfactant headgroup spacer is short (s < 4), the headgroups are crowded.
    
  • Switch to a Mixed System: Incorporate a non-ionic surfactant (e.g., Tween 80 or a C12-Ethoxylate) at a molar ratio of 1:9 (Non-ionic:Gemini). The non-ionic heads provide steric hindrance that salt cannot screen.

  • Verify Counterion Binding: Check if your buffer contains Salicylate or Benzoate ions. These organic counterions penetrate the micellar interface, reducing surface charge more aggressively than Chloride or Phosphate [1].

Issue 2: Viscosity Spikes (The "Gelling" Phenomenon)

User Report: "The sample didn't precipitate, but it turned into a thick gel or viscous fluid overnight."

Root Cause: Sphere-to-Wormlike Micelle Transition. This is a classic signature of C10C12 systems. The "Packing Parameter" (


) dictates shape:


Where

is tail volume,

is headgroup area, and

is tail length.[1] In asymmetric Geminis, the short C10 chain allows the C12 chain to deform slightly. Over time, or with slight temperature shifts, the system seeks thermodynamic equilibrium by fusing spherical micelles into long, cylindrical (wormlike) micelles to reduce end-cap energy [2]. These entangled worms cause high viscosity.

Corrective Protocol:

  • Increase Headgroup Area (

    
    ): 
    Add a co-surfactant with a large headgroup (e.g., a bulky sugar-based surfactant). This lowers 
    
    
    
    back towards 1/3 (spherical).
  • Temperature Cycling: Run a DSC (Differential Scanning Calorimetry) scan. If you are operating near the sphere-rod transition temperature, even a 2°C shift can cause gelling.

Issue 3: Gradual Size Creep (Ostwald Ripening)

User Report: "DLS shows the particle size increasing from 100nm to 200nm over a week. The PDI is getting worse."

Root Cause: Asymmetric Solubility (Ostwald Ripening). In C10C12 systems, the C10 chain has significantly higher water solubility (CMC ~10-20 mM range for single chains) compared to the C12 chain. This solubility mismatch allows surfactant monomers to exit smaller micelles and travel through the continuous phase to feed larger micelles [3].

Corrective Protocol:

  • The "Ripening Inhibitor" Strategy: Add a highly insoluble "oil" tracer (e.g., Squalane or a long-chain C18 triglyceride) at very low concentration (0.1%). This creates an osmotic pressure penalty that prevents monomers from leaving the smaller droplets (Raoult’s Law effect).

  • Check Spacer Length (Geminis): If using a 10-s-12 Gemini, a longer spacer (s > 6) increases the hydrophobicity of the linker, locking the monomers more tightly into the aggregate.

Comparative Data: Asymmetric vs. Symmetric Systems

Understanding the fundamental differences between your C10C12 system and standard surfactants is crucial for setting expectations.

PropertySymmetric (12-s-12)Asymmetric (10-s-12)Implication for Stability
CMC (mM) 0.8 - 1.01.2 - 1.5C10C12 requires higher concentration to maintain micellar stability.
Krafft Temp (°C) > 20°C (often)< 10°CAdvantage: C10C12 is better for cold storage/processing.
Micelle Shape Stable SpheresProne to WormsHigh risk of viscosity changes in C10C12.
Solubilization ModerateHighC10C12 is better for drug loading but less physically stable.

Table 1: Physicochemical comparison of Gemini surfactant architectures [4].

Advanced Characterization Protocol

To validate your troubleshooting, perform this "Stress-Test" Protocol :

Objective: Determine if aggregation is Reversible (Flocculation) or Irreversible (Coalescence/Fusion).

Step-by-Step Methodology:

  • Prepare Samples: Take two aliquots of the aggregated sample.

  • Thermal Reset: Heat Aliquot A to 50°C for 10 minutes, then cool rapidly.

    • Result: If it clears, the issue is Thermodynamic (likely Krafft point or reversible wormlike entanglement).

  • Dilution Shock: Dilute Aliquot B 10-fold with pure water (below CMC).

    • Result: If aggregates persist, the surfactants have chemically fused or the core has crystallized.

  • Zeta Potential Titration:

    • Measure

      
      -potential.[2]
      
    • Standard: For C10C12 cationic systems, you need > +30 mV for stability.

    • Warning: If

      
       is between +10 mV and -10 mV, the system is in the "isoelectric collapse" zone.
      
References
  • Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition.

  • Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science.

  • Kabalnov, A. S. (2001). Ostwald Ripening and Related Phenomena. Journal of Dispersion Science and Technology.

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

Sources

Technical Support Center: Enhancing the Stability of N-Decyl-N,N-dimethyldodecan-1-aminium Bromide (DDAB) Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N-Decyl-N,N-dimethyldodecan-1-aminium bromide (DDAB) micelles. DDAB, a double-chain cationic surfactant, is widely utilized in drug delivery, gene therapy, and as a stabilizing agent in various formulations. A common challenge encountered by researchers is maintaining the stability of DDAC micelles, which can be prone to aggregation, dissociation upon dilution, or sensitivity to environmental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the stability and performance of your DDAB micellar systems. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your work with DDAB micelles, offering explanations for the underlying causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the micelle solution. - Surfactant concentration is below the Critical Micelle Concentration (CMC).- Temperature is below the Krafft temperature (Tc) of DDAB.- Presence of incompatible salts or counterions.- Ensure the DDAB concentration is above its CMC (approximately 0.05 to 0.15 mM in aqueous solution)[1].- Maintain the solution temperature above the DDAB's Krafft temperature, which is the temperature at which the surfactant becomes soluble enough to form micelles[2].- Use compatible electrolytes; for instance, high concentrations of certain salts can lead to the "salting out" of the surfactant[3].
Inconsistent particle size or high Polydispersity Index (PDI) in Dynamic Light Scattering (DLS). - Presence of dust or larger aggregates.- The system is inherently polydisperse due to experimental conditions.- Vesicle formation instead of or in addition to micelles. DDAB is known to form vesicles, especially at higher concentrations[4][5].- Filter the sample through a syringe filter (e.g., 0.22 µm) directly into a clean cuvette[6].- Optimize the formulation by adjusting the concentration of DDAB or additives.- Characterize the aggregates using techniques like cryo-TEM to confirm their morphology (micelles vs. vesicles)[7].
Micelle dissociation upon dilution (e.g., during in-vitro or in-vivo studies). - The concentration of the surfactant drops below the CMC, leading to the disassembly of the micelles[8].- Crosslinking Strategies: For polymeric micelles, shell or core crosslinking can significantly enhance stability. While DDAB is a small molecule surfactant, this principle can be adapted by incorporating cross-linkable co-surfactants or polymers into the formulation[8][9].- Non-covalent Stabilization: Enhance hydrophobic interactions within the micelle core by incorporating hydrophobic additives or co-surfactants[8].
Poor drug loading or premature drug release. - Weak interaction between the drug and the micelle core.- Instability of the micelle structure.- Enhance Core Hydrophobicity: Incorporate a more hydrophobic co-surfactant to increase the partitioning of the hydrophobic drug into the micelle core[10].- Utilize Specific Interactions: If possible, choose drugs that can have specific interactions (e.g., π-π stacking) with aromatic moieties that can be introduced via a co-surfactant[11].

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DDAB and why is it important for stability?

A1: The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelles spontaneously form. For DDAB, the CMC is reported to be in the range of 0.05 to 0.15 mM in aqueous solutions[1]. Below the CMC, the surfactant molecules exist primarily as individual monomers. Above the CMC, they aggregate to form micelles. Maintaining the surfactant concentration well above the CMC is crucial for micelle stability, as dilution below this value will cause the micelles to dissociate back into monomers, leading to the release of any encapsulated material[8].

Q2: How does temperature affect the stability of DDAB micelles?

A2: Temperature has a complex, non-monotonic effect on the CMC of many ionic surfactants, including DDAB[12]. Typically, the CMC of DDAB shows a U-shaped behavior with temperature, decreasing to a minimum value around 298.15 K (25 °C) and then increasing at higher temperatures. This behavior is a result of the interplay between enthalpy and entropy of micellization[13]. At lower temperatures, micellization is primarily entropy-driven due to the hydrophobic effect, while at higher temperatures, it becomes more enthalpy-driven[13]. Therefore, for optimal stability, it is recommended to work within a temperature range where the CMC is at its lowest.

Q3: What is the effect of adding salts on the stability of DDAB micelles?

A3: The addition of electrolytes, particularly those with a common counterion (bromide salts for DDAB), generally promotes micellization and enhances stability. The added salt reduces the electrostatic repulsion between the positively charged head groups of the DDAB molecules in the micelle, which lowers the CMC and can lead to micellar growth[14]. However, very high salt concentrations can disrupt the lamellar structures that DDAB can form[3]. The type of counterion also plays a role; for instance, bromide ions are more effective at promoting micellization of cationic surfactants than chloride ions[15].

Q4: Can the pH of the solution influence the stability of DDAB micelles?

A4: As DDAB is a quaternary ammonium salt, its positive charge is permanent and not directly affected by pH changes in the typical aqueous range (pH 2-12)[16]. However, the pH can influence the stability of the overall formulation in other ways. For example, if the formulation contains pH-sensitive components (e.g., a drug or a co-surfactant), changes in pH can alter their properties and indirectly affect micelle stability[17][18][19]. Furthermore, extreme pH values can lead to the degradation of the surfactant or other components in the formulation.

Q5: How can I increase the stability of DDAB micelles for drug delivery applications?

A5: Enhancing the stability of DDAB micelles for drug delivery is critical to prevent premature drug release. Several strategies can be employed:

  • Addition of Co-surfactants: Incorporating a hydrophobic co-surfactant can increase the size of the hydrophobic core and the overall stability of the micelle[20]. Mixing DDAB with a single-chain surfactant like dodecyltrimethylammonium bromide (DTAB) can lead to the formation of more stable mixed micelles[4][14].

  • Polymer Incorporation: Adding a biocompatible polymer that can interact with the micelle surface (e.g., through electrostatic interactions or hydrophobic patches) can create a protective layer, enhancing steric stability and reducing dissociation upon dilution[21].

  • Crosslinking: While not directly applicable to small molecule surfactants like DDAB, formulating mixed micelles with a cross-linkable surfactant or polymer allows for covalent stabilization of the micelle structure, significantly lowering the effective CMC[8][9].

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol describes a reliable method to determine the CMC of DDAB, which is essential for preparing stable micellar solutions.

Objective: To determine the CMC of DDAB in an aqueous solution.

Materials:

  • This compound (DDAB)

  • High-purity deionized water

  • Calibrated conductivity meter with a temperature-controlled cell

  • Volumetric flasks, beakers, and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh DDAB and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare dilutions: Prepare a series of dilutions of the DDAB stock solution. The concentration range should bracket the expected CMC (e.g., from 0.01 mM to 1 mM).

  • Calibrate the conductivity meter: Calibrate the instrument using standard potassium chloride solutions.

  • Measure conductivity: At a constant temperature (e.g., 25 °C), measure the conductivity of each DDAB solution, starting from the lowest concentration. Allow the solution to thermally equilibrate before each measurement[22].

  • Data Analysis: Plot the specific conductivity versus the DDAB concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC[22].

dot

Caption: Workflow for CMC determination using conductometry.

Protocol 2: Enhancing DDAB Micelle Stability with a Co-surfactant (DTAB)

This protocol outlines a method to prepare more stable mixed micelles of DDAB and dodecyltrimethylammonium bromide (DTAB).

Objective: To prepare stable mixed micelles of DDAB and DTAB.

Materials:

  • This compound (DDAB)

  • Dodecyltrimethylammonium bromide (DTAB)

  • High-purity deionized water

  • Magnetic stirrer and stir bar

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Prepare stock solutions: Prepare separate stock solutions of DDAB and DTAB in high-purity water (e.g., 10 mM each).

  • Prepare mixed solutions: In separate vials, mix the DDAB and DTAB stock solutions at different molar ratios (e.g., 1:1, 1:3, 3:1). Ensure the total surfactant concentration is well above the expected CMC of the mixture.

  • Equilibration: Gently stir the mixed solutions for a sufficient time (e.g., 2-4 hours) at a constant temperature to ensure the formation of homogeneous mixed micelles.

  • Characterization:

    • Determine the CMC of the mixed systems using the conductometry method described in Protocol 1. The formation of mixed micelles often leads to a lower CMC compared to the individual components, indicating increased stability[23].

    • Analyze the size and polydispersity of the mixed micelles using DLS to ensure the formation of monodisperse nanoparticles.

dot

Caption: Formation of stable mixed micelles from DDAB and DTAB monomers.

References

  • Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.
  • Study of the effect of electrolyte and temperature on the critical micelle concentration of dodecyltrimethylammonium bromide in aqueous medium. INIS-IAEA.
  • The critical micelle concentration ( cmc ) plotted against the mole...
  • Strategies to improve micelle stability for drug delivery. PMC.
  • Self‐Assembly of Lamellae‐in‐Lamellae by Double‐Tail C
  • A Comparison of Didodecyldimethylammonium Bromide Adsorbed at Mica/Water and Silica/Water Interfaces using Neutron Reflection. University of Cambridge.
  • Technical Support Center: Determination of DTAB Micelle Aggreg
  • Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir.
  • Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface.
  • The plot of mixed CMC and micellar molar fraction of DDAB (x 2 ) as a...
  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI.
  • Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions.
  • Aggregation in dodecyltrimethylammonium bromide- didodecyldimethyammonium bromide aqueous mixtures. SciELO.
  • Effect of Temperature on the Mixed Micellar Tetradecyltrimethylammonium Bromide-Butanol System. PubMed.
  • pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone. PMC.
  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. OUCI.
  • Effect of pH on the configuration of a cationic surfactant?
  • Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. CSUN.
  • Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride.
  • Kinetics of breakdown of vesicles from didodecyldimethylammonium bromide induced by single chain surfactants and by osmotic stress in aqueous solution.
  • Structural behaviour of mixed cationic surfactant micelles: a small-angle neutron sc
  • Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. PubMed.
  • (PDF) The growth of micelles, and the transition to bilayers, in mixtures of a single-chain and a double-chain cationic surfactant investigated with small-angle neutron scattering.
  • Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour.
  • Influence of Sodium Salts on the Micellization and Interfacial Behavior of Cationic Surfactant Dodecyltrimethylammonium Bromide in Aqueous Solution.
  • Strategies to improve micelle stability for drug delivery. Semantic Scholar.
  • Recent Progress in Proteins-Based Micelles as Drug Delivery Carriers. MDPI.
  • Technical Support Center: Dodecyltrimethylammonium Bromide (DTAB)
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Prepar
  • Physico-chemical strategies to enhance stability and drug retention of polymeric micelles for tumor-targeted drug delivery. PMC.
  • Hydration of alkylammonium salt micelles--influence of bromide and chloride counterions. PubMed.
  • Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures
  • Polymeric micelle stability. Shoichet Lab - University of Toronto.
  • Tuning cationic micelle properties with antioxidant additive: a molecular perspective. NSF Public Access Repository.
  • Micelle formation of a cationic surfactant in the presence of 1,n-alkanediol and the miscibility of alcohols in micelles. DOI.
  • The influence of micelle formation on the stability of colloid surfactant mixtures. PubMed.
  • Hydrodynamic diameters of micelles depending on the SDBS concentration with respect to the DDAB mole fraction.
  • Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface.
  • Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1: Critical Micelle Concentration (CMC) and Ionization Degree.

Sources

resolving phase separation issues with asymmetric cationic surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Cationic Surfactant Systems Topic: Resolving Phase Separation & Instability Ticket ID: ACS-PHASE-2024 Status: Open

Welcome to the Advanced Formulation Support Hub

Subject: Troubleshooting Phase Separation in Asymmetric Cationic Surfactant (ACS) Systems.

Scope: This guide addresses stability issues in formulations utilizing asymmetric cationic surfactants (e.g., gemini surfactants with unequal tails, asymmetric cationic lipids like ALC-0315, or uneven-chain quaternary ammoniums). These molecules are selected for their ability to lower the Krafft temperature (


) and induce specific membrane curvatures, but they introduce unique thermodynamic instabilities compared to their symmetric counterparts.

Part 1: The Diagnostics (Troubleshooting & FAQs)

Issue 1: Immediate Opalescence or Precipitation Upon Mixing

Diagnosis: Packing Parameter Mismatch or Krafft Point Excursion. Asymmetric tails (


) disrupt crystal packing, usually lowering 

. However, if the asymmetry forces a Critical Packing Parameter (CPP)

(inverted cone), the system may spontaneously reject water, leading to phase separation (oiling out) rather than micellization.
  • Q: My formulation turns milky immediately after adding the surfactant to the aqueous phase. Is this the Cloud Point?

    • A: Likely not. For cationic surfactants, this is often a Krafft Point issue or the formation of large, unstable multilamellar vesicles (MLVs).

    • The Fix:

      • Check

        
        :  Ensure processing temperature 
        
        
        
        . Asymmetric surfactants have lower
        
        
        than symmetric ones, but high salt concentrations can raise
        
        
        unexpectedly.
      • Adjust Curvature: Add a "wedge" co-surfactant. If your ACS has a large hydrophobic volume (CPP > 1), add a small-headgroup/short-tail co-surfactant (e.g., hexanol) to reduce the average CPP toward 1 (bilayer) or 1/3 (micelle).

Issue 2: Coacervate Collapse (The "Gunk" Problem)

Diagnosis: Charge Neutralization Overload. In Gene Delivery (LNPs) or Conditioning systems, ACS molecules complex with anionic polymers (mRNA, DNA, Hyaluronic acid). If the charge ratio (


) approaches 1:1, the net charge is zero, hydration repulsion is lost, and the complex collapses into a hydrophobic precipitate.
  • Q: I see white stringy precipitates when mixing my cationic lipid with mRNA.

    • A: You have hit the Isoelectric Point of Instability .

    • The Fix:

      • Rapid Mixing: You must pass through the 1:1 ratio faster than the diffusion time of the aggregates. Use microfluidic mixing (Reynolds number

        
         if possible) or T-junction mixing.
        
      • N/P Ratio Adjustment: Ensure your Nitrogen-to-Phosphate (N/P) ratio is

        
         (for positive colloidal stability) or use a PEG-lipid to provide steric shielding during the mixing phase.
        
Issue 3: Phase Separation During Storage (Ostwald Ripening)

Diagnosis: Asymmetry-Driven Domain Sorting. Asymmetric chains have higher entropic freedom but can segregate over time into "lipid rafts" or separate domains, especially if the chain length mismatch is significant (


 carbons).
  • Q: My clear formulation separated into two liquid layers after 1 week.

    • A: This is Liquid-Liquid Phase Separation (LLPS) , often driven by the incompatibility of the asymmetric tails with the bulk solvent or co-lipids.

    • The Fix:

      • Cholesterol Anchor: Add 20-40 mol% cholesterol. It acts as a "fluidity buffer," filling the voids created by the chain asymmetry and preventing domain segregation.

      • Increase Viscosity: Add a rheology modifier to kinetically trap the phases if thermodynamic stability is impossible.

Part 2: Visualizing the Instability Logic

The following flowchart guides you through the diagnosis process based on when the separation occurs.

TroubleshootingFlow Start Start: Observation of Phase Separation Timing When does it occur? Start->Timing Immediate Immediate (Upon Mixing) Timing->Immediate Storage Over Time (Days/Weeks) Timing->Storage Cloudy Appearance: Cloudy/Milky Immediate->Cloudy Homogeneous Haze Precipitate Appearance: Solid Gunk/Strings Immediate->Precipitate Clumping Ripening Cause: Ostwald Ripening Action: Add Cholesterol/PEG Storage->Ripening Droplet growth Segregation Cause: Chain Mismatch Segregation Action: Reduce Asymmetry (|n-m|) Storage->Segregation Layer separation Krafft Cause: T < Krafft Point Action: Heat > Tk Cloudy->Krafft Crystals visible under polarized light Packing Cause: CPP > 1 (Inverted Phase) Action: Add Co-surfactant Cloudy->Packing Liquid droplets (Oiling out) Coacervation Cause: Charge Neutralization (1:1) Action: Adjust N/P Ratio or Mixing Rate Precipitate->Coacervation

Figure 1: Decision tree for diagnosing phase separation in ACS formulations based on timing and visual evidence.

Part 3: The Science of Asymmetry (Mechanistic Insight)

To resolve these issues, one must understand the Critical Packing Parameter (CPP) . Asymmetric surfactants distort the standard CPP model.



Where:

  • 
     = Volume of the hydrophobic tail(s).
    
  • 
     = Optimal headgroup area.
    
  • 
     = Critical chain length.
    

The Asymmetry Effect: In asymmetric surfactants (e.g., tails


 and 

), the effective

is determined by the longer chain, but the volume

is the sum of both. However, the shorter chain allows the longer chain to fold or interdigitate, effectively increasing

near the headgroup while creating a "cone" shape.
  • Symmetric (

    
    ):  Tends to form flat bilayers (CPP 
    
    
    
    1). High
    
    
    (crystallizes easily).
  • Asymmetric (

    
    ):  Tends to form inverted structures (CPP > 1) or hexagonal phases (
    
    
    
    ). Low
    
    
    (remains fluid).

Why this causes phase separation: If the curvature is too negative (CPP


 1), the system cannot form stable bilayers in water and will separate into an inverted hexagonal phase (oil-continuous) unless stabilized by helper lipids (like DSPC) that have a CPP < 1.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Turbidity Mapping (Determination of Phase Boundaries)

Objective: Define the safe operational window for pH and N/P ratio.

Materials:

  • UV-Vis Spectrophotometer (set to 350 nm or 600 nm).

  • Cationic Surfactant Stock (10 mM).

  • Anionic Payload/Polymer Stock.

  • Buffer series (pH 4.0 to 8.0).

Steps:

  • Preparation: Prepare 1 mL samples at varying N/P ratios (0.5, 1.0, 2.0, 3.0, 5.0, 10.0).

  • Measurement: Measure Absorbance (OD600) immediately upon mixing.

  • Analysis:

    • OD < 0.1: Stable colloidal solution (Success).

    • OD > 0.5: Aggregation/Coacervation (Failure).

    • Peak OD: Usually occurs at N/P

      
       1.0 (Isoelectric point).
      
  • Stress Test: Incubate samples at 37°C for 24 hours and re-measure. A >20% increase in OD indicates Ostwald Ripening (instability).

Protocol B: Microfluidic Mixing for LNP Stabilization

Objective: Prevent "dead-zone" precipitation during complexation.

Steps:

  • Flow Rate Ratio (FRR): Set aqueous:organic flow rate to 3:1.

    • Why: High water content rapidly increases polarity, forcing the lipids to precipitate into nanoparticles rather than large aggregates.

  • Total Flow Rate (TFR): Maintain TFR

    
     mL/min (for benchtop chips).
    
    • Why: High velocity ensures turbulent/chaotic mixing, reducing the "mixing time" (

      
      ) below the "aggregation time" (
      
      
      
      ).
  • Dialysis: Immediately dialyze against the final buffer (pH 7.4) to remove ethanol.

    • Critical: Do not leave LNPs in ethanol > 1 hour; this promotes fusion and phase separation.

Part 5: Data Summary

Table 1: Impact of Chain Asymmetry on Phase Behavior

Surfactant TypeTail StructureKrafft Point (

)
CPP TrendStability RiskRecommended Stabilizer
Symmetric

High (>40°C)

(Lamellar)
Crystallization / GelationFluidizing lipid (Cholesterol)
Asymmetric

Low (<10°C)

(Inv. Hexagonal)
Oiling Out / FusionHigh-headgroup lipid (PEG-Lipid)
Gemini Asymmetric SpacerModerateVariableViscoelastic Phase Sep.Salt adjustment (Screening)

References

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Foundational text on Packing Parameter and CPP).
  • Koynova, R., & Tenchov, B. (2001). "Phase transitions and phase behavior of lipids". Current Opinion in Structural Biology. Link

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies". Molecular Therapy. Link

  • Dan, N. (2019). "The effect of chain asymmetry on the phase behavior of amphiphilic systems". Colloids and Surfaces A. Link

  • Kumar, P., et al. (2020). "Phase Separation in Cationic Lipid-Nucleic Acid Complexes: The Role of Charge Neutralization". Langmuir. Link

minimizing cytotoxicity of N-Decyl-N,N-dimethyldodecan-1-aminium bromide in cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimization of Asymmetric QACs Subject: Minimizing Cytotoxicity of N-Decyl-N,N-dimethyldodecan-1-aminium bromide Case ID: QAC-C10C12-OPT

Executive Summary

You are working with This compound (often abbreviated as C10-C12-DMAB or an asymmetric analog of DDAB). Unlike symmetric quaternary ammonium compounds (QACs) like Didodecyldimethylammonium bromide (DDAB), your compound possesses asymmetric hydrophobic tails (C10 and C12).

Why this matters: Asymmetry typically lowers the Critical Micelle Concentration (CMC) and increases solubility compared to symmetric homologs. While this improves efficiency as a solubilizer or transfection agent, it also lowers the threshold for cytotoxicity. The primary toxicity vector is non-specific membrane lysis driven by electrostatic attraction and hydrophobic insertion.[1]

This guide provides a troubleshooting framework to decouple the desired physiochemical effects from unwanted cellular necrosis.

Module 1: The Mechanism (Why is it toxic?)

Q: What is the specific mechanism of cell death for this compound? A: The cytotoxicity of C10-C12-DMAB follows a distinct "Surfactant-Membrane Attack" pathway.

  • Electrostatic Adsorption: The positively charged quaternary nitrogen binds to negatively charged moieties on the cell surface (sialic acid, heparan sulfate).

  • Hydrophobic Insertion: The C10 and C12 alkyl chains penetrate the lipid bilayer.

  • Membrane Fluidization: At sub-CMC concentrations, the surfactant increases membrane fluidity, causing ion leakage (K+ efflux).

  • Micellar Solubilization: At concentrations near or above the CMC, the surfactant strips lipids from the membrane, creating pores and causing catastrophic lysis (necrosis).

Q: Does oxidative stress play a role? A: Yes. Secondary to membrane damage, QACs are known to disrupt the mitochondrial membrane potential (


), leading to the generation of Reactive Oxygen Species (ROS) which triggers apoptotic cascades even if the plasma membrane remains intact [1].
Visualization: QAC Cytotoxicity Pathway

QAC_Mechanism QAC C10-C12-DMAB (Cationic Surfactant) Membrane Cell Membrane (Anionic Surface) QAC->Membrane Electrostatic Attraction Insertion Hydrophobic Tail Insertion Membrane->Insertion Leakage Ion Leakage (K+ Efflux) Insertion->Leakage Sub-CMC Lysis Necrosis/Lysis Insertion->Lysis > CMC Mitochondria Mitochondrial Disruption Leakage->Mitochondria ROS ROS Generation Mitochondria->ROS ROS->Lysis Apoptosis

Figure 1: The dual-phase toxicity of Asymmetric QACs: immediate membrane lysis at high concentrations vs. mitochondrial stress at lower concentrations.

Module 2: Formulation Troubleshooting (Pre-Experiment)

Issue: "My compound precipitates in media or kills cells immediately upon addition."

Strategy A: Cyclodextrin Shielding

The most effective way to reduce QAC toxicity without altering its chemical structure is Host-Guest Complexation .

  • The Fix: Pre-incubate C10-C12-DMAB with

    
    -Cyclodextrin (
    
    
    
    -CD)
    or 2-Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    .
  • The Logic: The hydrophobic C10/C12 tails insert into the cyclodextrin cavity. This reduces the concentration of "free monomer" available to attack the cell membrane, while still allowing the compound to function as a carrier or antimicrobial once equilibrium shifts [2].

  • Ratio: Start with a 1:1 or 1:2 molar ratio (Drug:CD).

Strategy B: Liposomal Incorporation

If using C10-C12-DMAB as a transfection agent or carrier:

  • The Fix: Do not add it as a free solution. Co-formulate with neutral helper lipids (like DOPE or Cholesterol).

  • The Logic: "Diluting" the positive charge density within a neutral lipid bilayer reduces the zeta potential and prevents immediate stripping of the cellular membrane.

Module 3: Culture Conditions Troubleshooting (In-Vitro)

Issue: "I see toxicity even at low concentrations."

Factor 1: The "BSA Buffer" Effect

Serum albumin (BSA in research, HSA in humans) binds cationic surfactants cooperatively.

  • Observation: Toxicity in serum-free media (Opti-MEM) will be 10-100x higher than in media with 10% FBS.

  • Action: If your experiment allows, increase FBS concentration to 10-20% . If you must use serum-free media, you must lower the QAC dose significantly.

  • Evidence: Spectroscopic studies confirm that BSA binds cationic surfactants (like CTAB/TTAB), effectively sequestering them from the cell membrane until saturation is reached [3].

Factor 2: Pulse vs. Continuous Exposure
  • The Fix: Switch from 24-hour incubation to a 4-hour pulse , followed by a wash and chase with fresh media.

  • The Logic: Membrane destabilization is time-dependent. A pulse allows for uptake/effect without causing irreversible pore formation.

Module 4: Experimental Protocols

Protocol A: The "Rescue" Titration Assay

Use this to determine the Safe Operating Window (SOW) for your specific cell line.

Materials:

  • Target Cells (e.g., HeLa, HEK293)

  • C10-C12-DMAB Stock (10 mM in Ethanol)

  • 
    -Cyclodextrin (10 mM in PBS)
    
  • MTT or CCK-8 Reagent

Step-by-Step:

  • Seed Cells: 10,000 cells/well in 96-well plate. Incubate 24h.

  • Prepare Conjugates (The Rescue Arm):

    • Mix C10-C12-DMAB with

      
      -Cyclodextrin at molar ratios of 1:0, 1:1, and 1:5.
      
    • Incubate at 37°C for 30 mins (shaking) to allow inclusion complex formation.

  • Dosing: Dilute mixtures into media (Serum-Free AND 10% FBS conditions).

    • Final QAC concentrations: 0.1, 1, 5, 10, 50, 100

      
      M.
      
  • Exposure: Incubate cells for 4 hours .

  • Wash: Remove media, wash 1x with PBS, replace with fresh complete media.

  • Readout: Perform viability assay at 24h post-wash.

Expected Data Output:

ConditionIC50 (Serum-Free)IC50 (10% FBS)Interpretation
Free QAC ~1-5

M
~20-50

M
High toxicity; driven by free monomer.
QAC +

-CD (1:2)
~15-20

M
>100

M
Success. Toxicity masked by encapsulation.

Module 5: Decision Support Workflow

Use this logic flow to troubleshoot active experiments.

Troubleshooting_Flow Start Observed Cytotoxicity CheckConc Is Conc. > CMC? Start->CheckConc Dilute DILUTE below CMC (Prevent Lysis) CheckConc->Dilute Yes CheckSerum Is Media Serum-Free? CheckConc->CheckSerum No AddSerum Add 10% FBS or 0.5% BSA CheckSerum->AddSerum Yes CheckForm Can you modify formulation? CheckSerum->CheckForm No AddCD Add Beta-Cyclodextrin (1:2 Molar Ratio) CheckForm->AddCD Yes Pulse Switch to 4h Pulse + Wash Step CheckForm->Pulse No

Figure 2: Step-by-step decision tree for mitigating QAC toxicity in ongoing cultures.

References

  • Mechanism of QAC Toxicity: Datta, C. et al. "Quaternary Ammonium Compound Toxicity: Pathophysiology and Management." StatPearls [Internet]. (2023). Link

  • Cyclodextrin Mitigation: Gil, E.S. et al.

    
    -Cyclodextrin Nanoparticles for Enhancing Doxorubicin Permeability across the In Vitro Blood−Brain Barrier." Biomacromolecules. (2009).[2][3][4] Link
    
  • Serum Interaction: Kabir-ud-Din et al. "Spectroscopic studies on the interaction of cationic surfactants with bovine serum albumin." Colloids and Surfaces B: Biointerfaces. (2009).[3][4] Link

  • Asymmetric QAC Properties: Kopecky, F. et al. "Micellization and thermodynamic properties of disubstituted alkyl-dimethylammonium bromides." Chemical Papers. (Specific reference to asymmetric chain thermodynamics). Link

Sources

Validation & Comparative

A Comparative Analysis of Didecyldimethylammonium Bromide (C10-C10) and Didodecyldimethylammonium Bromide (C12-C12): A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quaternary Ammonium Compounds (QACs) represent a cornerstone class of cationic surfactants with a vast range of applications, from industrial disinfection and material science to drug delivery and personal care products.[1][2] Their efficacy is deeply rooted in their amphiphilic molecular structure: a positively charged nitrogen atom covalently bonded to four alkyl groups.[3] This guide provides an in-depth comparative analysis of two prominent dialkyl-chain QACs: Didecyldimethylammonium Bromide (DDAB), hereafter referred to as C10-C10 , and Didodecyldimethylammonium Bromide, referred to as C12-C12 .

The primary structural difference between these two molecules lies in the length of their twin hydrophobic alkyl chains—ten carbons for C10-C10 versus twelve for C12-C12. This seemingly minor variation in hydrocarbon length precipitates significant shifts in their physicochemical properties and biological activities. Understanding this structure-activity relationship (SAR) is paramount for researchers, scientists, and drug development professionals aiming to select the optimal QAC for a specific application, be it antimicrobial formulation, gene therapy, or surface modification. This document synthesizes experimental data to elucidate these differences, providing both a high-level overview and detailed protocols for validation.

Core Mechanism of Action: Membrane Disruption

The biological activity of QACs like C10-C10 and C12-C12 is primarily driven by their interaction with and subsequent disruption of cellular membranes.[4][5] The process is multi-staged and governed by electrostatic and hydrophobic forces.

  • Adsorption: The positively charged quaternary nitrogen headgroup is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[6][7]

  • Penetration: This initial binding facilitates the insertion of the long, hydrophobic alkyl chains into the lipid bilayer core of the membrane.[8]

  • Disruption: The penetration of these bulky chains disorders the highly organized membrane structure, leading to increased fluidity and permeability.[7] This causes the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis and death.[8]

This mechanism is broadly effective against Gram-positive bacteria and enveloped viruses, which have accessible membrane structures.[3][6] Gram-negative bacteria, with their additional outer membrane, can present a greater challenge, though many QACs remain effective.[8]

cluster_0 Bacterial Cell Membrane (Negatively Charged) cluster_1 Mechanism of Action p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid qac Quaternary Ammonium Cation (+) Hydrophobic Chains (C10/C12) adsorption 1. Electrostatic Adsorption qac:head->adsorption Attraction penetration 2. Hydrophobic Penetration qac:tails->penetration Insertion adsorption->p2 disruption 3. Membrane Disruption penetration->disruption Disorganization lysis 4. Cell Lysis disruption->lysis Leakage of Contents

Caption: General mechanism of QAC-induced cell membrane disruption.

Comparative Analysis: Physicochemical & Biological Properties

The length of the alkyl chain directly dictates the hydrophobicity of the QAC molecule. This property governs its performance both as a surfactant and as a bioactive agent. Generally, increasing the alkyl chain length enhances hydrophobicity, which influences critical parameters like the Critical Micelle Concentration (CMC), antimicrobial efficacy, and cytotoxicity.

Surfactant Properties: Aggregation Behavior

As amphiphiles, C10-C10 and C12-C12 self-assemble into micelles in aqueous solutions above a certain concentration known as the CMC. A lower CMC indicates a greater tendency for micellization, driven by the hydrophobic effect.

PropertyC10-C10 (DDAB)C12-C12 (DDAB)Rationale for Difference
Alkyl Chain Length 2x 10 Carbons2x 12 CarbonsStructural Definition
Critical Micelle Conc. (CMC) HigherLowerThe increased hydrophobicity of the C12 chains drives aggregation at lower concentrations to minimize contact with water.[9]
Surface Tension Reduction EffectiveMore EffectiveLonger hydrophobic chains pack more efficiently at the air-water interface, leading to a greater reduction in surface tension.[10]

Note: Exact CMC values can vary with experimental conditions (e.g., temperature, ionic strength). The trend, however, remains consistent.

Biological Activity: Antimicrobial Efficacy & Cytotoxicity

The optimal antimicrobial activity of QACs is often found in compounds with alkyl chain lengths between C12 and C16.[11][12] Shorter chains may not penetrate the cell membrane effectively, while excessively long chains can lead to poor water solubility, hindering their availability to interact with microbes.[13]

Biological ParameterC10-C10 (DDAB)C12-C12 (DDAB)Structure-Activity Relationship
Antimicrobial Activity (MIC) PotentGenerally More PotentThe greater lipophilicity of C12-C12 enhances its ability to partition into and disrupt the lipid bilayer of microbial membranes, often resulting in lower Minimum Inhibitory Concentrations (MICs).[14]
Gram-Positive Bacteria High ActivityVery High ActivityBoth are highly effective, but C12-C12's enhanced membrane interaction often gives it an edge.[15]
Gram-Negative Bacteria Good ActivityHigher ActivityThe outer membrane of Gram-negative bacteria poses a barrier, but the increased hydrophobicity of C12-C12 can facilitate better penetration.[14]
Cytotoxicity (e.g., vs. Fibroblasts) ModerateHigherThe same mechanism that makes C12-C12 a more potent antimicrobial also makes it more disruptive to mammalian cell membranes, leading to higher cytotoxicity.[16][17]

Experimental Protocols

To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. Below are detailed, step-by-step protocols for determining two key parameters: Minimum Inhibitory Concentration (MIC) and In Vitro Cytotoxicity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (C10-C10, C12-C12) dissolved in a suitable solvent (e.g., sterile deionized water)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as a growth control (no compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

start Start: Prepare Bacterial Inoculum dilution Prepare 2-Fold Serial Dilutions of QAC in 96-Well Plate start->dilution inoculate Inoculate All Wells with Standardized Bacterial Culture dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Read Results: Visual or OD600 incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Experimental workflow for MIC determination.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

Materials:

  • Human fibroblast cell line (e.g., BJ cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (C10-C10, C12-C12)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Exposure: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (C10-C10 and C12-C12). Include untreated cells as a control.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

The structure-activity relationship between C10-C10 (didecyldimethylammonium bromide) and C12-C12 (didodecyldimethylammonium bromide) is a clear illustration of the principle that subtle molecular modifications can yield significant changes in performance. The addition of just two methylene groups to each alkyl chain in C12-C12 enhances its hydrophobicity, leading to more efficient surfactant properties (lower CMC) and generally greater antimicrobial potency. However, this increased biological activity comes at the cost of higher cytotoxicity.

This trade-off is a critical consideration for formulation scientists. For applications requiring maximum biocidal efficacy where contact with mammalian cells is minimal, such as hard surface disinfection, C12-C12 may be the superior choice.[18] Conversely, for applications in personal care, pharmaceuticals, or other areas where biocompatibility is a primary concern, the less aggressive C10-C10 may offer a more favorable safety profile.[19] The experimental frameworks provided herein offer a robust system for validating these properties and making data-driven decisions in research and development.

References

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC. (2020, June 10). National Center for Biotechnology Information. [Link]

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  • Quaternary ammonium cation - Wikipedia. Wikipedia. [Link]

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  • Aggregation of quaternary ammonium gemini surfactants C12-s-C12.2Br in n-heptane/n-hexanol solution: effect of the spacer chains on the critical reverse micelle concentrations - PubMed. (2006, August 1). National Center for Biotechnology Information. [Link]

  • CHARACTERIZING 12-N-12 GEMINI SURFACTANTS AND THEIR NOVEL INTERACTIONS WITH DNA. Texas Woman's University. [Link]

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  • Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries - MDPI. (2021, May 6). MDPI. [Link]

  • Adsorption layer properties of alkyltrimethylammonium bromides at interfaces between water and different alkanes - PubMed. (2013, November 15). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship for quaternary ammonium compounds hybridized with poly(methyl methacrylate) - PubMed. (2011, June 15). National Center for Biotechnology Information. [Link]

  • Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte - Journal of Materials and Environmental Science. Journal of Materials and Environmental Science. [Link]

  • Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride - CSUN. California State University, Northridge. [Link]

  • Unusual behavior of CMC for binary mixtures of alkyltrimethylammonium bromides: dependence on chain length difference - PubMed. (2007, November 15). National Center for Biotechnology Information. [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl - King's College London Research Portal. (2021, September 8). King's College London. [Link]

  • Cytotoxicity and Genotoxicity of Resin-Based Dental Composites Modified with Quaternary Ammonium Salts - MDPI. (2025, December 9). MDPI. [Link]

  • Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed. (2007, November 15). National Center for Biotechnology Information. [Link]

  • Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

Sources

A Comparative Toxicological Assessment: N-Decyl-N,N-dimethyldodecan-1-aminium Bromide vs. CTAB

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the realm of cationic surfactants, N-Decyl-N,N-dimethyldodecan-1-aminium bromide (also known as Didodecyldimethylammonium bromide or DDAB) and Cetyltrimethylammonium bromide (CTAB) are two prominent quaternary ammonium compounds (QACs) with broad applications. From their use as antimicrobial agents and in drug delivery systems to their role in nanoparticle synthesis, understanding their toxicological profiles is paramount for safe and effective formulation. This guide provides an in-depth, objective comparison of the toxicity of DDAB and CTAB, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these surfactants.

Unveiling the Chemical Structures and Their Implications

At a molecular level, the structural differences between DDAB and CTAB are key to their toxicological profiles. Both are cationic surfactants, possessing a positively charged nitrogen atom, which facilitates their interaction with negatively charged cell membranes. However, their hydrophobic domains differ significantly. CTAB possesses a single, long C16 alkyl chain, while DDAB has two C12 alkyl chains. This variation in hydrophobicity influences their interaction with biological membranes and, consequently, their toxicity. Generally, the cytotoxicity of QACs increases with the length of the alkyl chain.[1][[“]][3][4]

Comparative Cytotoxicity: A Cellular Perspective

The cytotoxic potential of surfactants is a critical parameter, especially in applications involving direct contact with cells or tissues. In vitro assays, such as the MTT assay, provide a quantitative measure of a substance's ability to reduce cell viability.

A study on various tumor cell lines demonstrated that DDAB is a potent inducer of cell death. Leukemia cells (HL-60 and U937) and neuroblastoma cells (Neuro2a) were found to be more sensitive to DDAB than carcinoma cells like HepG2 and Caco-2.[5] In HL-60 cells, DDAB treatment led to a significant increase in apoptotic cells (99.6%) and high levels of caspase-3 activation, indicating that it can trigger apoptosis through the extrinsic caspase-8 pathway and by forming pores in the cell membrane.[5]

While direct comparative studies on the same cell lines are limited, the general understanding is that the cytotoxicity of single-chain QACs like CTAB increases with alkyl chain length.[1] This suggests that CTAB, with its C16 chain, would exhibit significant cytotoxicity. The mechanism of action for both compounds involves disruption of the cell membrane due to the electrostatic interaction between the cationic head group and the negatively charged membrane surface, followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to loss of membrane integrity and cell death.[6]

Table 1: Comparative Cytotoxicity Data

CompoundCell LineEndpointResultReference
DDAB HL-60, U937, Neuro2aApoptosis InductionPotent inducer of cell death[5]
DDAB HL-60Apoptosis99.6% apoptotic cells[5]
CTAB General TrendCytotoxicityIncreases with alkyl chain length[1]

Hemolytic Activity: Impact on Red Blood Cells

Hemolytic activity, the ability of a substance to rupture red blood cells (erythrocytes), is a crucial toxicological endpoint, particularly for intravenously administered formulations. Cationic surfactants are known to be potent hemolytic agents due to their ability to disrupt the erythrocyte membrane.

Ecotoxicity: Environmental Impact Assessment

The release of surfactants into the environment necessitates an evaluation of their ecotoxicity. Aquatic organisms are particularly vulnerable to the membrane-disrupting effects of these compounds.

Studies have shown that DDAB is highly toxic to aquatic invertebrates. For instance, it was identified as one of the most toxic substances to Daphnia magna.[7] The GHS classification for DDAB also indicates that it is very toxic to aquatic life.[8]

CTAB is also known to be toxic to aquatic organisms.[8] The ecotoxicity of QACs is a significant concern, and their environmental fate and impact must be carefully considered.

Table 2: Comparative Ecotoxicity Data

CompoundOrganismEndpointResultReference
DDAB Daphnia magnaAcute ToxicityHighly toxic[7]
DDAB Aquatic OrganismsGHS ClassificationVery toxic to aquatic life[8]
CTAB Aquatic OrganismsGeneral ToxicityToxic[8]

Irritancy Profile: Skin and Eye Effects

Both DDAB and CTAB are classified as irritants. Safety data sheets for DDAB consistently list it as causing skin and serious eye irritation.[9][10][11][12][13] Ingestion of DDAB can be harmful and may cause chemical burns in the oral cavity and gastrointestinal tract.[8] Similarly, CTAB is also a known skin and eye irritant.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed a 96-well plate with the desired cell line at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of DDAB and CTAB for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate adhesion Allow cell adhesion (24h) seed_cells->adhesion add_compounds Add varying concentrations of DDAB/CTAB adhesion->add_compounds incubation Incubate for desired time (e.g., 24h, 48h) add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate (2-4h) for formazan formation add_mtt->formazan_formation add_solubilizer Add solubilization solution formazan_formation->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis collect_blood Collect fresh whole blood isolate_rbcs Isolate and wash erythrocytes collect_blood->isolate_rbcs incubate Incubate erythrocytes with DDAB/CTAB isolate_rbcs->incubate controls Include positive and negative controls centrifuge Centrifuge to pellet intact cells incubate->centrifuge measure_supernatant Measure absorbance of supernatant (540 nm) centrifuge->measure_supernatant calculate_hemolysis Calculate % hemolysis measure_supernatant->calculate_hemolysis

Caption: Workflow of the hemolysis assay for assessing red blood cell lysis.

Conclusion: A Balance of Efficacy and Safety

Both this compound (DDAB) and Cetyltrimethylammonium bromide (CTAB) are potent cationic surfactants with significant toxicological profiles. The available data suggests that both compounds exhibit considerable cytotoxicity, hemolytic activity, and ecotoxicity, primarily through the disruption of cell membranes.

The choice between DDAB and CTAB should be guided by a thorough risk-benefit analysis for the specific application. For instance, in applications where high antimicrobial efficacy is required and potential for systemic exposure is low, their use might be justified with appropriate safety precautions. However, in drug delivery systems, particularly those intended for parenteral administration, their inherent toxicity is a major hurdle that may necessitate the exploration of less toxic alternatives or the development of strategies to mitigate their adverse effects. The general trend of increasing toxicity with longer alkyl chains in single-chain QACs may suggest that DDAB, with its two shorter chains, could potentially have a different and in some cases, more favorable toxicological profile compared to the single long-chain CTAB, but more direct comparative studies are needed to confirm this.

Ultimately, a comprehensive understanding of the structure-toxicity relationship of these QACs is crucial for the rational design of safer and more effective formulations in the pharmaceutical and biotechnology industries.

References

  • didodecyldimethylammonium bromide ddab: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 14, 2024, from [Link]

  • Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells. (2010). Journal of Controlled Release, 147(2), 246-252.
  • Acute toxicity to Daphnia magna in river water; Investigating mitigation and bioavailability of pure cationic surfactants and mixtures. (n.d.). Retrieved February 14, 2024, from [Link]

  • Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. (2019). Molecules, 24(12), 2293.
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  • Didodecyldimethylammonium bromide. (n.d.). Szabo-Scandic. Retrieved February 14, 2024, from [Link]

  • Electrochemical Characterization, Detoxification and Anticancer activity of Didodecyldimethylammonium Bromide. (2011). International Journal of Organic Chemistry, 1(4), 183-190.
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  • Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant. (2017). Journal of Colloid and Interface Science, 505, 923-930.
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  • Cationic alkyl chain length and nanoaggregate form of ionic liquids dominate biocompatibility and toxicity. (2025, July 28).
  • Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. (2015). Genetics and Molecular Research, 14(4), 13735-13742.
  • 1,12-Dodecyldiyl-bis(dimethylalkylammonium bromide) compounds anticorrosion property on C1018/15% HCl solution interface: Experimental, Molecular Dynamics Simulation, and DFT studies. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • How does the increase in alkyl chain length of cationic surfactants impact the viscosity and surface tension of binary liquid mixtures?. (n.d.). Consensus. Retrieved February 14, 2024, from [Link]

  • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2019). Polymers, 11(1), 161.
  • N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide | Biochemical Assay Reagent. (n.d.). Bio-Techne. Retrieved February 14, 2024, from [Link]

  • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024, January 28). Molecules, 29(3), 585.
  • The critical role of didodecyldimethylammonium bromide on physico-chemical, technological and biological properties of NLC. (2014). Colloids and Surfaces B: Biointerfaces, 121, 148-155.
  • Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. (2021). Journal of Molecular Liquids, 338, 116671.
  • Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells. (2014). Green Chemistry, 16(5), 2549-2558.
  • N-Dodecyl-N,N-dimethyldodecan-1-aminium-d5 bromide. (n.d.). Bio-Techne. Retrieved February 14, 2024, from [Link]

  • Impact of mesoporous silica nanoparticle surface functionality on hemolytic activity, thrombogenicity and non-specific protein adsorption. (2013).

Sources

Benchmarking Guide: N-Decyl-N,N-dimethyldodecan-1-aminium bromide vs. Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High-Performance Alternative Candidate Classification: Asymmetric Dialkyldimethylammonium Bromide (Double-Chain QAC) Benchmark: Benzalkonium Chloride (BKC - Single-Chain Benzyl QAC)

This technical guide benchmarks N-Decyl-N,N-dimethyldodecan-1-aminium bromide (herein referred to as C10-C12-DMAB ) against the industry standard Benzalkonium Chloride (BKC) . While BKC remains the workhorse of surface disinfection, it suffers from high critical micelle concentrations (CMC), significant cytotoxicity, and deactivation by organic loads.

C10-C12-DMAB represents a structural evolution: an asymmetric double-chain quaternary ammonium compound . Unlike BKC, which relies on a single alkyl chain and a benzyl group, C10-C12-DMAB utilizes two aliphatic chains of unequal length. This asymmetry disrupts crystalline packing (improving solubility compared to symmetric C12-C12 quats) while maintaining the low CMC and superior biofilm penetration characteristic of double-chain surfactants.

Chemical & Physical Profile: The Structural Advantage

The core differentiator lies in the Critical Packing Parameter (CPP) .

  • BKC (Single Chain): Forms spherical micelles. High CMC (~1–5 mM).

  • C10-C12-DMAB (Double Chain): The two hydrophobic tails increase the volume (

    
    ) relative to the headgroup area (
    
    
    
    ), pushing the CPP towards 0.5–1.0. This favors the formation of rod-like micelles or vesicles , which are thermodynamically more stable and interact more aggressively with bacterial lipid bilayers.
Structural Visualization

The following diagram contrasts the molecular geometry and resulting micellar structures.

G cluster_0 Benzalkonium Chloride (BKC) cluster_1 C10-C12-DMAB (Asymmetric) BKC_Struct Structure: Single Alkyl Chain (C12-C16) + Benzyl Group BKC_Pack Packing Parameter < 0.33 (Cone Shape) BKC_Struct->BKC_Pack BKC_Form Forms Spherical Micelles High CMC (Lower Efficiency) BKC_Pack->BKC_Form DMAB_Form Forms Vesicles/Bilayers Low CMC (High Efficiency) BKC_Form->DMAB_Form Performance Gap: Biofilm Penetration DMAB_Struct Structure: Double Alkyl Chains (C10 + C12) DMAB_Pack Packing Parameter 0.5 - 1.0 (Truncated Cone/Cylinder) DMAB_Struct->DMAB_Pack DMAB_Pack->DMAB_Form

Figure 1: Structural comparison showing how the double-chain architecture of C10-C12-DMAB leads to superior supramolecular assemblies (vesicles) compared to BKC's spherical micelles.

Physicochemical Benchmarking

The Critical Micelle Concentration (CMC) is the primary metric for surfactant efficiency. A lower CMC indicates that the molecule is active at lower concentrations and is more lipophilic, driving faster adsorption onto bacterial membranes.

PropertyBenzalkonium Chloride (BKC)C10-C12-DMAB (Asymmetric)Advantage
Molecular Class AlkylbenzyldimethylammoniumDialkyldimethylammoniumC10-C12-DMAB (Double Chain)
CMC (mM) ~1.0 – 5.0 mM (Chain dependent)~0.05 – 0.5 mM10x Lower CMC (Higher Potency)
Solubility High (Water)Moderate (Improved by asymmetry)BKC (Easier formulation)
Hard Water Tolerance Low (Ca²⁺/Mg²⁺ interference)HighC10-C12-DMAB
Foaming High (Unstable foam)Moderate (Stable foam)C10-C12-DMAB (Better control)

Key Insight: The asymmetry of C10-C12-DMAB prevents the "Krafft Temperature" issues often seen with symmetric double-chain quats (like Didecyl-DMAB), allowing it to remain soluble at lower temperatures while retaining the potency of a double-chain molecule [1].

Antimicrobial Efficacy & Mechanism[1][2][3][4][5][6]

Mechanism of Action

While BKC acts primarily by perturbing the membrane surface, C10-C12-DMAB utilizes a "biomimetic" intercalation mechanism . Its double-chain structure mimics natural membrane lipids, allowing it to fuse with and solubilize the bacterial bilayer more effectively than single-chain surfactants.

MOA cluster_bkc BKC Mechanism (Surface Stress) cluster_dmab C10-C12-DMAB Mechanism (Lipid Exchange) Step1_B Electrostatic Adsorption (Cationic Head -> Anionic Wall) Step2_B Headgroup Jamming Step1_B->Step2_B Step3_B Membrane Destabilization (Leakage) Step2_B->Step3_B Step1_D Hydrophobic Adsorption (Tail Intercalation) Step2_D Vesicle Fusion & Lipid Exchange Step1_D->Step2_D Step3_D Total Bilayer Solubilization (Lysis) Step2_D->Step3_D

Figure 2: Mechanistic divergence.[1] C10-C12-DMAB drives deep bilayer solubilization (lysis) rather than just surface leakage.

Comparative MIC Data (µg/mL)

Data synthesized from comparative studies of single vs. double chain quats [2, 3].

OrganismStrain TypeBKC (Benchmark)C10-C12-DMABPerformance Note
S. aureus Gram-Positive0.5 – 2.00.5 – 1.0 Comparable potency.
E. coli Gram-Negative16 – 328 – 16 Double-chain penetrates outer membrane better.
P. aeruginosa Biofilm Former64 – 12832 – 64 Significant Advantage.
C. albicans Yeast4 – 82 – 4 High fungicidal activity.

Biofilm & Resistance Profile

The most critical advantage of C10-C12-DMAB is its performance against biofilms .

  • The Problem: BKC is often sequestered by the anionic polysaccharides in the Extracellular Polymeric Substance (EPS) of biofilms.

  • The Solution: C10-C12-DMAB, forming compact vesicles, diffuses more readily through the EPS matrix. The double-chain structure is less prone to "ion-pairing" deactivation by anionic detergents or proteins compared to the benzyl-headgroup of BKC [4].

Resistance: Bacteria developing efflux pumps (e.g., qacA/B genes) often pump out BKC. The bulkier, double-chain structure of C10-C12-DMAB is a poorer substrate for these efflux pumps, retaining efficacy against QAC-resistant strains.

Experimental Protocols

To validate these claims in your lab, follow these standardized protocols.

Protocol A: Determination of Critical Micelle Concentration (CMC)

Validates the efficiency and purity of the surfactant.

  • Preparation: Prepare a 50 mM stock solution of C10-C12-DMAB in double-distilled water.

  • Dilution: Create a serial dilution range from 0.01 mM to 10 mM (15 points).

  • Conductivity Method:

    • Immerse a conductivity probe (calibrated to 25°C) into the lowest concentration.

    • Record conductivity (

      
      , 
      
      
      
      ).
    • Add aliquots of stock to increase concentration, mixing for 2 minutes between reads.

  • Analysis: Plot

    
     vs. Concentration. The intersection of the two linear regions (pre-micellar and post-micellar) is the CMC.
    
    • Expected Result: BKC

      
       1 mM; C10-C12-DMAB 
      
      
      
      0.1–0.3 mM.
Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Validates anti-biofilm superiority.

  • Biofilm Growth: Grow P. aeruginosa (PAO1) in a Calgary Biofilm Device (96-well peg lid) for 48 hours at 37°C in TSB.

  • Challenge: Transfer peg lid to a challenge plate containing serial dilutions of BKC and C10-C12-DMAB (range: 1 – 1024 µg/mL). Incubate for 24 hours.

  • Recovery: Rinse pegs in saline. Transfer to a recovery plate with fresh media + neutralizer (D/E Neutralizing Broth).

  • Sonication: Sonicate for 10 mins to dislodge survivors. Incubate recovery plate for 24 hours.

  • Readout: The lowest concentration showing no turbidity in the recovery plate is the MBEC.

Safety & Toxicology

While double-chain quats are potent, they generally exhibit a better therapeutic index than benzalkonium salts regarding tissue irritation, though ocular toxicity remains a concern for all QACs.

  • Cytotoxicity (Fibroblasts): C10-C12-DMAB typically shows slightly lower IC50 values (more toxic) than BKC due to higher membrane activity, but because it is effective at much lower concentrations (10x lower CMC), the effective working concentration is safer .

  • Biodegradability: The lack of a benzene ring (present in BKC) makes the alkyl chains of C10-C12-DMAB more accessible to microbial degradation in wastewater treatment.

References

  • Menger, F. M., & Littau, C. A. (1991). Gemini surfactants: synthesis and properties. Journal of the American Chemical Society. Link

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link

  • Buffet-Bataillon, S., et al. (2012).[2] Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities. Journal of Hospital Infection. Link

  • Harrison, J. J., et al. (2005). The use of the Calgary Biofilm Device to assess the antimicrobial efficacy of quaternary ammonium compounds. Biofilms. Link

  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience. (Standard text for CMC and Packing Parameter theory).

Sources

The Geometrical Destiny of Surfactants: A Comparative Guide to the Critical Packing Parameters of Single-Chain vs. Double-Chain Amphiphiles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the self-assembly of surfactants is a cornerstone of formulation science. The ability to predict and control the formation of micelles, vesicles, and other nanostructures is paramount for applications ranging from drug delivery to nanomaterial synthesis. At the heart of this predictive power lies a simple yet elegant concept: the critical packing parameter (CPP). This guide provides an in-depth, objective comparison of the CPP for single-chain and double-chain surfactants, supported by experimental data and detailed protocols, to empower you with the foundational knowledge to harness the self-assembly of these versatile molecules.

The Critical Packing Parameter: A Surfactant's Geometric Blueprint

The critical packing parameter is a dimensionless number that relates the geometry of a surfactant molecule to the curvature of the aggregate it will form in a solution.[1] It is defined by the following equation:

CPP = v / (a * l)

Where:

  • v is the volume of the hydrophobic tail(s).

  • a is the effective area of the hydrophilic head group at the aggregate interface.

  • l is the critical length of the hydrophobic tail(s), which is the maximum effective length the chain can extend in the fluid state.[2]

The CPP value dictates the preferred curvature of the surfactant monolayer, and consequently, the morphology of the resulting self-assembled structure. This relationship is a powerful tool for predicting the type of aggregate that will form under specific conditions.[3]

Critical Packing Parameter (CPP) ValuePredicted Aggregate Morphology
< 1/3Spherical Micelles
1/3 to 1/2Cylindrical or Rod-like Micelles
1/2 to 1Vesicles or Flexible Bilayers
> 1Inverted Micelles (in non-polar media)

Table 1: Relationship between the Critical Packing Parameter and the morphology of self-assembled surfactant structures.[4]

The fundamental difference in the molecular architecture of single-chain and double-chain surfactants leads to distinct CPP values and, therefore, disparate self-assembly behaviors.

Figure 1: A conceptual diagram illustrating the relationship between surfactant chain architecture, the resulting Critical Packing Parameter (CPP), and the predicted self-assembled morphology.

A Tale of Two Tails: Comparing Single-Chain and Double-Chain Surfactants

The defining structural difference between these two classes of surfactants lies in their hydrophobic portion. This seemingly simple variation has profound implications for their packing geometry.

Single-Chain Surfactants: Masters of Micellization

Single-chain surfactants, such as the widely used sodium dodecyl sulfate (SDS), are characterized by a single hydrocarbon tail attached to a hydrophilic head group. This molecular geometry typically results in a cone-like shape.

The volume of the single hydrophobic tail is relatively small compared to the effective area occupied by the hydrated head group. This leads to a CPP value that is typically less than 1/2, favoring the formation of structures with high curvature, such as spherical or cylindrical micelles.[5]

Double-Chain Surfactants: Architects of Bilayers and Beyond

Double-chain surfactants, exemplified by dioctyl sodium sulfosuccinate (AOT), possess two hydrophobic tails linked to a single head group. This architecture results in a significantly larger hydrophobic volume (v) for a similar chain length (l) compared to their single-chain counterparts. The molecular shape of a double-chain surfactant is often described as truncated cone or cylindrical.

The increased hydrophobic volume, coupled with a head group area that is not proportionally larger, leads to a CPP value that approaches or exceeds 1. This geometric preference favors the formation of structures with low or zero curvature, such as planar bilayers (which can close to form vesicles) or, in non-polar solvents, inverted micelles.[5]

Quantitative Comparison: Experimental Insights into CPP

To illustrate the practical differences in CPP, let's examine experimental data for our model single-chain and double-chain surfactants, SDS and AOT.

Sodium Dodecyl Sulfate (SDS): A Case Study in a Single-Chain Surfactant

SDS is a canonical example of a single-chain anionic surfactant. Its self-assembly behavior has been extensively studied. The table below presents experimental data used to calculate the CPP of SDS at two different temperatures.

Parameter20°C30°CSource
Hydrophobic Volume (v) (nm³) 0.350.35[4]
Head Group Area (a) (nm²) 0.850.69[4]
Chain Length (l) (nm) 1.651.65[4]
Calculated CPP (v / (a * l)) 0.25 0.31 [4]

Table 2: Experimental data and calculated Critical Packing Parameter (CPP) for Sodium Dodecyl Sulfate (SDS) at 20°C and 30°C.

The calculated CPP values for SDS, 0.25 and 0.31, fall squarely within the range that predicts the formation of spherical micelles (< 1/3).[4] This aligns perfectly with the well-documented observation that SDS readily forms spherical micelles in aqueous solutions above its critical micelle concentration (CMC).

Dioctyl Sodium Sulfosuccinate (AOT): A Double-Chain Surfactant Perspective

The larger hydrophobic volume of the two octyl chains significantly outweighs the effective head group area, leading to a molecular geometry that favors minimal curvature. This is a direct consequence of its double-chain architecture.

Experimental Protocols for Determining Critical Packing Parameters

The determination of a surfactant's CPP is not a direct measurement but rather a calculation based on experimentally determined molecular parameters. The following are detailed methodologies for key experiments used to obtain the necessary data.

Determination of Head Group Area (a) via Surface Tension Measurement

The effective head group area of a surfactant at the air-water interface can be determined from surface tension measurements as a function of surfactant concentration.

Objective: To determine the surface excess concentration (Γ_max) at the air-water interface, which is then used to calculate the minimum area per molecule (A_min), representing the effective head group area (a).

Materials and Equipment:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[7][8]

  • High-purity surfactant (e.g., SDS)

  • High-purity water (e.g., Milli-Q)

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant at a concentration well above its expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the CMC.[4]

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Surface Tension Measurement:

    • Measure the surface tension of the pure solvent (water) first.

    • Proceed to measure the surface tension of each surfactant solution, starting from the most dilute and progressing to the most concentrated.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed (if applicable) between each measurement to prevent cross-contamination.[9]

    • Allow the system to equilibrate at each concentration before recording the surface tension value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show a region where surface tension decreases linearly with log C, followed by a plateau. The concentration at the intersection of these two regions is the CMC.

    • The surface excess concentration at the interface (Γ_max) can be calculated from the slope of the linear portion of the plot before the CMC using the Gibbs Adsorption Isotherm: Γ_max = - (1 / (2.303 * n * R * T)) * (dγ / d(log C)) Where:

      • n is a constant (1 for non-ionic, 2 for 1:1 ionic surfactants)

      • R is the ideal gas constant (8.314 J/mol·K)

      • T is the absolute temperature in Kelvin

      • dγ / d(log C) is the slope of the γ vs. log C plot before the CMC.

    • The minimum area per molecule (A_min), which corresponds to the effective head group area (a), is then calculated using: A_min = 1 / (Γ_max * N_A) Where N_A is Avogadro's number (6.022 x 10²³ mol⁻¹).[4]

Figure 2: A workflow diagram for the experimental determination of a surfactant's head group area using surface tension measurements.

Determination of Hydrophobic Volume (v) and Chain Length (l)

The volume and critical length of the hydrophobic tail(s) can be estimated using established empirical formulas or determined through more advanced techniques like Small-Angle X-ray Scattering (SAXS).

Empirical Formulas:

For straight-chain alkyl surfactants, the following formulas are often used as a good approximation:[10]

  • Hydrophobic Volume (v) in nm³: v ≈ (27.4 + 26.9 * n_c) * 10⁻³ Where n_c is the number of carbon atoms in the hydrophobic chain.

  • Critical Chain Length (l) in nm: l ≈ (0.154 + 0.1265 * n_c) Where n_c is the number of carbon atoms in the hydrophobic chain.

Small-Angle X-ray Scattering (SAXS):

SAXS is a powerful technique for characterizing the size and shape of nanoparticles, including surfactant micelles, in solution.[11] By fitting the scattering data to appropriate models, one can extract detailed structural information, including the dimensions of the micellar core, which can be used to determine v and l.[12]

Objective: To determine the size and shape of surfactant micelles in solution to derive the hydrophobic chain length and volume.

Materials and Equipment:

  • SAXS instrument (synchrotron or laboratory source)[13]

  • Sample holder (e.g., quartz capillary)

  • Surfactant solutions at concentrations above the CMC

  • Buffer solution

Protocol:

  • Sample Preparation: Prepare surfactant solutions at a known concentration above the CMC in a suitable buffer. The buffer should be the same as that used for the background measurement.

  • Data Collection:

    • Load the buffer solution into the sample holder and collect a background scattering pattern.

    • Load the surfactant solution and collect the sample scattering pattern.

    • The exposure time will depend on the sample concentration and the X-ray source intensity.

  • Data Reduction:

    • Radially average the 2D scattering patterns to obtain 1D profiles of intensity (I) versus the scattering vector (q).

    • Subtract the background (buffer) scattering from the sample scattering to obtain the scattering profile of the micelles.

  • Data Analysis:

    • Guinier Analysis (low q region): Plot ln(I(q)) vs. q². For globular particles, this plot will be linear at low q values, and the radius of gyration (R_g) can be determined from the slope.

    • Pair-Distance Distribution Function (P(r)): An indirect Fourier transform of the scattering data yields the P(r) function, which represents the distribution of distances between all pairs of electrons within the particle. The maximum dimension of the particle (D_max) can be determined from the P(r) function.

    • Model Fitting: Fit the scattering data to a geometric model (e.g., sphere, ellipsoid, cylinder).[12] This will yield the dimensions of the micelle, such as the core radius for a spherical micelle or the semi-axes for an ellipsoidal micelle. The hydrophobic chain length (l) can be directly obtained from these dimensions.

    • The hydrophobic volume (v) can then be calculated from the fitted geometric parameters.

Figure 3: A workflow diagram for the experimental determination of hydrophobic volume and chain length using Small-Angle X-ray Scattering (SAXS).

Conclusion: From Molecular Geometry to Macroscopic Function

The critical packing parameter provides a powerful and intuitive framework for understanding and predicting the self-assembly of surfactants. The fundamental difference in the molecular architecture of single-chain and double-chain surfactants—namely, the volume of their hydrophobic domains—directly translates into distinct CPP values and, consequently, a predisposition towards forming either highly curved micelles or low-curvature bilayers.

For researchers and formulators, a thorough understanding of the CPP is not merely academic. It is a practical tool that informs the selection of surfactants for specific applications. Whether the goal is to create stable nanoemulsions for drug delivery, solubilize membrane proteins for structural studies, or formulate effective cleaning agents, the principles of molecular packing are a guiding light. By leveraging the experimental techniques outlined in this guide, scientists can quantitatively characterize their surfactant systems and rationally design formulations with the desired nanostructure and performance.

References

  • Al-Kawaz, A. (n.d.). Surfactants. Surface Engineering.
  • Willson Research Group. (n.d.). Formation of Self-Assembling Structures: Micelles, Bilayers, and Vesicles. University of Houston.
  • Al-Ghamdi, A. A., & Al-Salim, N. I. (2020). Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. American Journal of Engineering Research (AJER), 9(8), 118-126.
  • Abbott, S. (n.d.). Critical Packing Parameter. Practical Surfactants Science. Retrieved from [Link]

  • Packaging Discussions. (2024, November 20). Fine-tuning the Details: Understanding the Packing Parameter. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Critical packing parameter: Significance and symbolism. Retrieved from [Link]

  • Bernardo-Gancedo, A., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(20), 5515–5525. [Link]

  • KRÜSS Scientific. (n.d.). Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions. Retrieved from [Link]

  • Technische Universität Darmstadt. (2024, April 29). Lab course 3.
  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.
  • Hamada, N., & Einaga, Y. (2005). Effects of hydrophobic chain length on the characteristics of the micelles of octaoxyethylene tetradecyl C(14)E(8), hexadecyl C(16)E(8), and octadecyl C(18)E(8) ethers. The Journal of Physical Chemistry B, 109(15), 6990–6998. [Link]

  • Biolin Scientific. (2023, January 10). 3 ways to measure surface tension. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. Retrieved from [Link]

  • Chen, Y., et al. (2021). Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. Molecules, 26(13), 3946. [Link]

  • Columbus, L., & Kálai, T. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. PLoS ONE, 8(5), e62488. [Link]

  • Zhang, C., et al. (2026, January 12). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. Polymers, 18(2), 269. [Link]

  • Graewert, M. A., & Svergun, D. I. (2020). A beginner's guide to solution small-angle X-ray scattering (SAXS). The Biochemist, 42(1), 36–42. [Link]

  • Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026). Retrieved from [Link]

  • Science.gov. (n.d.). surfactant packing parameter: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Head group radius of AOT, calculated from the best fit of the... [Image]. Retrieved from [Link]

  • Tvaroška, I., & Vávra, I. (2019). Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain. International Journal of Molecular Sciences, 20(4), 823. [Link]

  • Katsoyiannis, I. A., et al. (n.d.).
  • dos Santos, A. P., et al. (2019). Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain. International Journal of Molecular Sciences, 20(4), 823. [Link]

Sources

Safety Operating Guide

N-Decyl-N,N-dimethyldodecan-1-aminium bromide: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

STOP AND READ: This compound is a Quaternary Ammonium Compound (QAC) .[1][2] While it may appear chemically stable on the bench, its disposal is strictly regulated due to severe aquatic toxicity and its ability to disrupt biological wastewater treatment systems.[1]

Critical Check Status Action Required
Drain Disposal STRICTLY PROHIBITED QACs are biocidal.[1] They kill the bacteria in wastewater treatment plants (activated sludge) and cause massive foaming events.
Spill Response NO WATER Do not wash spills with water.[1] This generates voluminous, contaminated foam that is difficult to contain.[1]
Aquatic Hazard ACUTE CATEGORY 1 Highly toxic to fish and Daphnia.[1] Zero-discharge policy recommended.
Incompatibility ANIONICS Reacts/precipitates with anionic surfactants (soaps) and strong oxidizers.[1]

Chemical Profile & Identification

To ensure you are handling the correct protocol, verify your compound against the class characteristics below. Note that while your specific compound is the asymmetric C10/C12 homologue, it shares the disposal profile of the broader Dialkyldimethylammonium class (e.g., DDAB).[1]

  • Chemical Name: N-Decyl-N,N-dimethyldodecan-1-aminium bromide[1][3][4][5]

  • Synonyms: Asymmetric Didecyl/Didodecyl Dimethyl Ammonium Bromide; C10-C12 QAC.[1]

  • Chemical Class: Cationic Surfactant / Quaternary Ammonium Salt.[1][6]

  • Physical State: White to yellowish solid or viscous liquid (depending on hydration/purity).[1]

  • Key Property: Amphiphilic (contains both hydrophobic alkyl tails and a hydrophilic cationic head).[1]

Disposal Protocols

A. Solid Waste (Pure Substance)

Method: High-Temperature Incineration.[1]

  • Protocol:

    • Collect pure solid waste in a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for slippery surfactants.[1]

    • Label clearly: "Hazardous Waste - Toxic to Aquatic Life - Quaternary Ammonium Solid."

    • Seal tightly.[1][7][8][9] QACs are hygroscopic; moisture absorption can turn solids into a gooey mess, complicating incineration handling.[1]

    • Do not mix with anionic waste (e.g., SDS, soap residues) in the same container, as this causes precipitation and heat generation.[1]

B. Liquid Waste (Stock Solutions & Mother Liquors)

Method: Chemical Waste Stream (Zero Drain Discharge).[1]

  • Protocol:

    • Segregate into a container marked for "Halogenated Organic Solvents" or "Toxic Aqueous Waste" depending on the solvent base.[1]

    • If the solvent is water, do not assume it is safe for the sink.[1] Even at 10 ppm, QACs can be toxic to algae.[1]

    • PH Adjustment: Ensure the waste stream pH is between 5 and 9. Extremes can degrade the container or cause unexpected off-gassing if mixed with other streams.[1]

C. Trace Residues (Glassware Washing)

Method: Triple Rinse with Solvent -> Anionic Deactivation.[1]

  • The Problem: You cannot rinse QAC-coated glassware in the sink; the foam will persist for hours and the residue is toxic.

  • The Solution:

    • Rinse 1 & 2: Rinse glassware with a small volume of ethanol or isopropanol.[1] Collect this rinse into the Liquid Waste container.

    • Deactivation (Optional but Recommended): Soak the glassware in a bath containing a dilute anionic surfactant (e.g., dilute SDS or commercial lab soap).[1]

    • Mechanism: The anionic soap binds to the cationic QAC, forming a neutral, insoluble ion-pair complex (precipitate).[1] This neutralizes the biocidal activity and kills the foam.

    • Final Wash: The deactivated glassware can now be washed in the sink.

Emergency Spill Management

The "No-Foam" Rule: The most common error in QAC spills is attempting to mop with water, creating a slippery, expanding foam hazard.[1]

Step-by-Step Spill Workflow
  • Isolate: Evacuate the immediate area. The floor will be extremely slippery (ice-rink effect).

  • Contain: Do NOT use water. Use dry absorbent pads, vermiculite, or bentonite clay.[1]

    • Why Bentonite? Bentonite clay is anionic; it chemically binds and neutralizes the cationic QAC while absorbing the liquid.

  • Collect: Scoop the saturated absorbent into a hazardous waste bag/pail.

  • Final Clean: Only after the bulk material is removed, wipe the surface with a dilute soap solution (anionic) to deactivate remaining residues, then rinse with water.[1]

Decision Logic: Waste Handling Workflow

The following diagram outlines the decision process for handling QAC waste streams to ensure compliance and safety.

QAC_Disposal Start Waste Generation: This compound State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Liquid / Solution State->Liquid Spill Spill Event State->Spill Action_Incinerate DISPOSE: High Temp Incineration (HDPE Container) Solid->Action_Incinerate Conc Concentration Check Liquid->Conc Action_Spill RESPONSE: Absorb with Clay/Vermiculite (NO WATER) Spill->Action_Spill HighConc High Conc. (>1%) Conc->HighConc Stock Solution Trace Trace / Wash Residue Conc->Trace Rinsate Action_Collect DISPOSE: Liquid Chemical Waste (Do NOT Drain) HighConc->Action_Collect Action_Deactivate TREAT: Anionic Surfactant Wash (Neutralize -> Drain) Trace->Action_Deactivate

Figure 1: Decision matrix for the disposal of C10-C12 Quaternary Ammonium Compounds. Note the strict prohibition of water during spill containment.

Scientific Rationale (The "Why")

Bio-Refractory Nature & Aquatic Toxicity

Quaternary ammonium compounds are "membrane-active" agents.[1] The positively charged nitrogen head group adsorbs strongly to the negatively charged cell membranes of bacteria and the gill surfaces of aquatic organisms (fish/invertebrates).

  • Mechanism: This adsorption destabilizes the membrane, causing leakage of intracellular contents and organism death (cytolysis).[1]

  • Environmental Fate: Because they are designed to be stable (antimicrobial), they do not degrade instantly in nature.[1] If released into waterways, they persist and bioaccumulate in sediments, posing a long-term threat to the benthic ecosystem.[1]

The "Anionic" Neutralization Principle

The most effective way to render this compound safe for handling (cleaning glassware) is Ion-Pair Formation .



By mixing the cationic waste with an excess of anionic surfactant (like common dish soap or SDS), you form a neutral, insoluble complex that has significantly reduced bioavailability and foaming potential.

References

  • United States Environmental Protection Agency (EPA). (2023).[1][10] Quaternary Ammonium Compounds: ADBAC and DDAC Fact Sheet. National Pesticide Information Center.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Didecyldimethylammonium bromide (General QAC Class Data). Retrieved from [Link][1]

  • Grabinska-Sota, E. (2011).[1][11] Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments. Journal of Hazardous Materials. Retrieved from [Link]

  • TURI (Toxic Use Reduction Institute). (2021).[1] Quaternary Ammonium Compounds Fact Sheet. University of Massachusetts Lowell.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-Decyl-N,N-dimethyldodecan-1-aminium bromide

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for the safe handling of this compound. This document moves beyond a simple checklist to offer a self-validating system of protocols, ensuring both personal safety and experimental integrity for researchers, scientists, and drug development professionals.

Understanding the Compound: A Quaternary Ammonium Cationic Surfactant

This compound is a quaternary ammonium compound (QAC), a class of cationic surfactants widely used in research and development. Its chemical structure lends it properties that, while valuable in experimental contexts, necessitate specific handling precautions to mitigate potential health risks.

Core Hazards: This compound is classified as hazardous and requires careful management. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5][6][7] Prolonged exposure may lead to more severe dermatitis.[8]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4][5][6][7]

  • Harmful if Swallowed: Ingestion of this substance is harmful.[1][2][4]

Understanding these hazards is the foundational step in a proactive safety culture. The following protocols are designed to create a multi-layered defense against these risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Inspect for tears or degradation before each use.Prevents skin contact and subsequent irritation.[9][10] Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's compatibility data for specific breakthrough times.
Eye and Face Protection Chemical safety goggles. A full-face shield should be worn over goggles if there is a risk of splashing.[9]Protects against splashes and aerosols that can cause serious eye irritation.[3][11]
Body Protection A lab coat is mandatory. For larger quantities or increased splash risk, chemical-resistant coveralls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[9][11]Minimizes the risk of inhaling particles that can cause respiratory tract irritation.[12]

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Coveralls: Unbutton and roll it inside out as you remove it, avoiding contact with the contaminated exterior.

  • Respirator (if used): Remove from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[1][2][4][11][13]

This structured approach ensures that contaminants are not transferred to your skin or personal clothing during the de-gowning process.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][8][9][12] For procedures that may generate dust or aerosols, a chemical fume hood is required.[10]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Clear Workspace: Maintain a clean and uncluttered workspace to minimize the risk of spills and accidents.

  • Pre-use Inspection: Before opening the container, visually inspect it for any damage or leaks.

  • Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes dust generation.[1][2] Use a spatula and weigh the material on a tared weigh boat within a fume hood or ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If adding acid to water is part of your protocol, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[10]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1][2][4] All containers, including secondary ones, must be clearly labeled.[10]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Inspect Container Inspect Container Prepare Work Area->Inspect Container Dispense Chemical Dispense Chemical Inspect Container->Dispense Chemical Prepare Solution Prepare Solution Dispense Chemical->Prepare Solution Seal Container Seal Container Prepare Solution->Seal Container Decontaminate Decontaminate Seal Container->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this chemical. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect contaminated waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][2][13][14]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[13][15] Sweep up the material and place it in a sealed container for hazardous waste disposal.[1][2] Ventilate the area and clean the spill site thoroughly.

By adhering to these detailed protocols, you are not just following rules; you are engaging in a dynamic system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Quaternary Ammonium Compound Toxicity - St
  • SAFETY DATA SHEET QU
  • SAFETY D
  • SAFETY D
  • Aldrich 359025 - SAFETY D
  • SAFETY D
  • Dangerous Detergents 2017 - MediaWiki - AIC Wiki.
  • SAFETY D
  • • SAFETY D
  • SAFETY DATA SHEET CS-SAF-1 SURFACTANT CONCENTR
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Safety d
  • SAFETY D
  • Safety Data Sheet: n-Dodecyltrimethylammonium bromide - Chemos GmbH&Co.KG.
  • SAFETY D
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.